Muscarine Chloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRNEJYZWHXLC-CTERPIQNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945718 | |
| Record name | (+)-Muscarine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Extremely hygroscopic solid; [Merck Index] | |
| Record name | Muscarine chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |
| Record name | MUSCARINE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STOUT PRISMS FROM ETHANOL + ACETONE | |
CAS No. |
2303-35-7, 2936-25-6, 300-54-9 | |
| Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscarine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Muscarine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Muscarine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Muscarine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCARINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSCARINE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180-181 °C | |
| Record name | MUSCARINE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Purification of Muscarine Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereoselective synthesis and purification of muscarine chloride isomers, critical compounds for research into the cholinergic nervous system. This document provides a comprehensive overview of established synthetic methodologies, detailed experimental protocols, and purification techniques. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams.
Introduction to Muscarine and its Stereoisomers
Muscarine is a naturally occurring alkaloid found in certain species of mushrooms, notably Amanita muscaria. It is a potent and selective agonist of the muscarinic acetylcholine receptors (mAChRs), making it an invaluable tool in pharmacology for studying the parasympathetic nervous system. The muscarine molecule possesses three chiral centers, giving rise to eight possible stereoisomers. These are grouped into four pairs of enantiomers: muscarine, epi-muscarine, allo-muscarine, and epiallo-muscarine. The biological activity of these isomers varies significantly, with the naturally occurring (+)-muscarine exhibiting the highest potency. This stereoselectivity highlights the precise structural requirements for activation of muscarinic receptors.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its physiological effects by binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are broadly classified into two major signaling pathways based on their G-protein coupling.
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Stereoselective Synthesis of Muscarine Isomers
Several stereoselective synthetic routes to the various muscarine isomers have been developed. The choice of starting material is crucial for establishing the desired stereochemistry. Common chiral precursors include lactic acid esters and carbohydrates like D-glucose and D-mannitol.
Synthesis of (+)-Muscarine from S-(-)-Ethyl Lactate
An efficient and concise synthesis of (+)-muscarine starts from commercially available S-(-)-ethyl lactate.[1] This method provides good overall yield and stereocontrol. The key steps involve the formation of a protected aldehyde, a zinc-mediated allylation, an iodocyclization to form the tetrahydrofuran ring, and a final amination.
Experimental Protocol: Synthesis of (+)-Muscarine Chloride
-
Protection of S-(-)-Ethyl Lactate: S-(-)-Ethyl lactate is converted to its 2,6-dichlorobenzyl ether in approximately 90% yield.
-
Reduction to Aldehyde: The ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H). The crude aldehyde is used immediately in the next step.
-
Zinc-Mediated Allylation: The crude aldehyde is treated with allyl bromide and zinc powder in an aqueous solution of ammonium chloride to yield a mixture of syn and anti homoallylic alcohols.
-
Iodocyclization: The major syn isomer is treated with iodine in acetonitrile at 0°C to induce a stereoselective cyclization, forming the iodomethyl-tetrahydrofuran derivative.
-
Quaternization and Anion Exchange: The iodomethyl intermediate is reacted with excess trimethylamine in ethanol to form (+)-muscarine iodide. The iodide salt can be converted to the chloride salt by anion exchange chromatography.
Synthesis of other Muscarine Stereoisomers
The synthesis of the other stereoisomers, including epi-muscarine, allo-muscarine, and epiallo-muscarine, can be achieved by employing different chiral starting materials or by modifying the synthetic route to alter the stereochemistry at one or more of the chiral centers. For example, a divergent synthesis of (+)-muscarine and (+)-epi-muscarine has been achieved from D-glucose.[2]
Quantitative Data on Synthetic Routes
The efficiency of different synthetic routes can be compared based on key quantitative parameters such as overall yield, and the stereoselectivity of key steps, often expressed as diastereomeric ratio (dr) or enantiomeric excess (ee).
| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Stereoselectivity (dr or ee%) | Reference |
| (+)-Muscarine | S-(-)-Ethyl Lactate | Zinc-mediated allylation, Iodocyclization | ~30-40% | Allylation (syn:anti = 4:1) | [1] |
| (+)-Muscarine | D-Mannitol | Acid-catalyzed cyclization, Epoxide formation | ~10-15% | Stereospecific | [3] |
| (+)-Epi-muscarine | D-Glucose | Stereospecific cyclization, Catalytic hydrogenation | Not reported | Stereospecific | [2] |
Purification of this compound Isomers
The purification of the target muscarine isomer from the reaction mixture and the separation of diastereomers are critical steps in obtaining a stereochemically pure compound. A combination of standard and specialized chromatographic techniques is typically employed.
General Purification Workflow
A typical workflow for the synthesis and purification of a muscarine isomer involves several key stages, from the initial reaction to the isolation of the final pure product.
Experimental Protocols for Purification
Column Chromatography on Silica Gel: Crude reaction mixtures are often first purified by column chromatography on silica gel to remove non-polar impurities and to separate major diastereomers if their polarity difference is significant. A gradient of solvents, such as hexane and ethyl acetate, is commonly used.
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and diastereomers with very similar polarities, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.
Protocol for Chiral HPLC Separation of Muscarine Isomers:
-
Column: A chiral column, for example, a Chiralpak AD-H or similar amylose-based column, is typically used.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape, is employed in an isocratic elution mode.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as muscarine lacks a strong chromophore.
-
Sample Preparation: The sample is dissolved in the mobile phase before injection.
The specific conditions, including the exact mobile phase composition and flow rate, need to be optimized for the specific mixture of isomers being separated.
Conclusion
The stereoselective synthesis and purification of this compound isomers are essential for advancing our understanding of the cholinergic system. The methodologies outlined in this guide provide a framework for the preparation of these valuable research tools. Careful selection of synthetic strategy and rigorous purification are paramount to obtaining stereochemically pure isomers, which are crucial for elucidating the specific roles of different muscarinic receptor subtypes in health and disease. Future research may focus on developing even more efficient and scalable synthetic routes and exploring the therapeutic potential of novel muscarinic agonists based on the muscarine scaffold.
References
Unraveling the Intricacies of Muscarine Chloride's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of muscarine chloride on the five subtypes of muscarinic acetylcholine receptors (M1-M5). Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, serves as the archetypal agonist for this receptor family, making its study fundamental to understanding cholinergic neurotransmission and the development of targeted therapeutics. This document details the specific G-protein coupling and downstream signaling cascades initiated by muscarine, presents quantitative data on its binding and functional parameters, and outlines the key experimental protocols used to elucidate these properties.
Introduction to Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to the function of the central and peripheral nervous systems.[1][2][3] These receptors are activated by the endogenous neurotransmitter acetylcholine (ACh) and are involved in a vast array of physiological processes, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive functions.[4][5][6] Five distinct subtypes, M1 through M5, have been identified, each encoded by a separate gene and exhibiting unique tissue distribution and signaling properties.[1][2][3][5]
This compound: The Prototypical Muscarinic Agonist
This compound is a quaternary ammonium salt of muscarine. It is highly selective for muscarinic receptors over the other major class of acetylcholine receptors, the nicotinic receptors.[2] This selectivity is what originally allowed for the pharmacological distinction between these two receptor families. As an agonist, muscarine binds to and activates mAChRs, mimicking the effects of acetylcholine.[7]
Core Mechanism of Action: G-Protein Coupling and Signal Transduction
The five mAChR subtypes are broadly categorized into two major signaling pathways based on their preferential coupling to distinct families of heterotrimeric G proteins.[5]
M1, M3, and M5 Receptors: The Gq/11 Pathway
The M1, M3, and M5 receptor subtypes predominantly couple to G proteins of the Gq/11 family.[1][2][3][8] Activation of these receptors by this compound initiates a canonical signaling cascade:
-
G Protein Activation: The muscarine-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Stimulation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.[2][9]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][10]
-
Downstream Effects:
This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[5][7][11] Furthermore, activation of these receptors can also stimulate mitogen-activated protein kinase (MAPK).[12]
M2 and M4 Receptors: The Gi/o Pathway
The M2 and M4 receptor subtypes preferentially couple to inhibitory G proteins of the Gi/o family.[1][2][3][13] this compound activation of these receptors leads to inhibitory cellular effects through two primary mechanisms:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][13][14][15] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.
-
Modulation of Ion Channels: The Gβγ subunits, dissociated from Gαi/o upon receptor activation, can directly interact with and modulate the activity of ion channels.[16] A prominent effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a subsequent inhibitory effect on neuronal firing and cardiac muscle contraction.[16][17]
Quantitative Pharmacology of this compound
The interaction of this compound with each mAChR subtype can be quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy. While muscarine is a potent agonist at all five subtypes, there are subtle differences in its affinity and functional profile across the receptor family.
-
Binding Affinity (Ki): Represents the equilibrium dissociation constant of the ligand-receptor complex, indicating the concentration of ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
-
Functional Potency (EC50): The concentration of an agonist that produces 50% of the maximal possible effect.
-
Efficacy: The ability of an agonist to activate the receptor and elicit a cellular response, often expressed relative to the endogenous agonist, acetylcholine.
Note: Specific quantitative values for this compound can vary between studies depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions. The data presented below is a representative summary.
| Receptor Subtype | G-Protein Coupling | Binding Affinity (pKi) | Functional Potency (pEC50) | Primary Signaling Pathway |
| M1 | Gq/11[1][3] | ~6.5 - 7.5 | ~6.0 - 7.0 | PLC activation, Ca²⁺ mobilization[2][8] |
| M2 | Gi/o[1][3] | ~7.0 - 8.0 | ~6.5 - 7.5 | Adenylyl cyclase inhibition[2][8] |
| M3 | Gq/11[1][3] | ~7.0 - 8.0 | ~6.5 - 7.5 | PLC activation, Ca²⁺ mobilization[2][8] |
| M4 | Gi/o[1][3] | ~6.5 - 7.5 | ~6.0 - 7.0 | Adenylyl cyclase inhibition[2][8] |
| M5 | Gq/11[1][3] | ~6.0 - 7.0 | ~5.5 - 6.5 | PLC activation, Ca²⁺ mobilization[2][8] |
Key Experimental Protocols
The characterization of this compound's action on mAChRs relies on a suite of established in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[10] Competition binding assays are typically used for this purpose.[18][19]
Methodology:
-
Membrane Preparation: Cells or tissues expressing the target mAChR subtype are harvested and homogenized to prepare a membrane fraction rich in the receptor of interest.[16][20]
-
Incubation: The membrane preparation is incubated in a buffered solution containing:
-
A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).[16]
-
Varying concentrations of the unlabeled competitor ligand (this compound).
-
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand in the solution.[16][20]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of muscarine that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation, allowing for the determination of agonist potency (EC50) and efficacy. The choice of assay depends on the G-protein coupling of the receptor subtype.
This assay measures the increase in intracellular calcium following the activation of Gq/11-coupled receptors.[21][22]
Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the M1, M3, or M5 receptor are seeded in microplates.[23] They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4, or Fura-2) which increases its fluorescence intensity upon binding to Ca²⁺.[23][24]
-
Agonist Addition: A baseline fluorescence reading is taken before varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a plate reader, such as a FlexStation.[23][24]
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.
This assay quantifies the inhibition of cAMP production following the activation of Gi/o-coupled receptors.[14][25]
Methodology:
-
Cell Culture and Stimulation: Cells expressing M2 or M4 receptors are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels.
-
Agonist Treatment: The cells are then co-incubated with varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The reduction in cAMP levels is plotted against the log concentration of this compound to determine the IC50 (for inhibition), which reflects the agonist's potency.
Electrophysiological Recordings
Electrophysiological techniques, such as whole-cell patch-clamp, provide a direct measure of the effect of receptor activation on ion channel activity and the electrical properties of a cell.[26][27][28] For example, this method can be used to record the activation of GIRK channels by muscarine acting on M2 receptors in neurons or cardiac cells, observed as an outward potassium current that causes membrane hyperpolarization.[16][27]
Conclusion
This compound acts as a potent agonist across all five muscarinic acetylcholine receptor subtypes. Its mechanism of action is dictated by the preferential G-protein coupling of the specific receptor subtype it activates. At M1, M3, and M5 receptors, it triggers the Gq/11-PLC-IP3/DAG pathway, leading to increased intracellular calcium and excitatory cellular responses. Conversely, at M2 and M4 receptors, it engages the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity, which mediates inhibitory responses. A thorough understanding of these distinct pathways, quantified through rigorous binding and functional assays, is paramount for the rational design of subtype-selective drugs that can modulate cholinergic systems for therapeutic benefit while minimizing off-target effects.
References
- 1. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of adenylate cyclase activity mediated by muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of adenylate cyclase activity mediated by muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Muscarinic acetylcholine receptors (mAChRs) in the nervous system: some functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. innoprot.com [innoprot.com]
- 22. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 24. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 25. Muscarinic receptor regulation of cardiac adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Electrophysiological responses to muscarinic receptor stimulation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Electrophysiological characterization of cloned m1 muscarinic receptors expressed in A9 L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drexel.edu [drexel.edu]
An In-depth Technical Guide to the Physiological Effects of Muscarine Chloride on the Parasympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physiological effects of muscarine chloride, a potent parasympathomimetic agent. It details the compound's mechanism of action, its interaction with muscarinic acetylcholine receptors, and the subsequent downstream signaling cascades. This document summarizes quantitative pharmacological data, outlines detailed experimental protocols for studying muscarinic receptor function, and provides visual representations of key pathways to facilitate a deeper understanding of muscarine's effects on the parasympathetic nervous system.
Introduction to this compound
This compound is the salt form of muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom. It serves as a selective agonist for muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the neurotransmitter acetylcholine (ACh) at these sites.[1][2] As such, it is a powerful tool for studying the function of the parasympathetic nervous system, which controls a wide array of involuntary bodily functions.[1] The actions of muscarine are diverse, affecting smooth muscle, cardiac muscle, and glandular tissues.[1][2]
Mechanism of Action: Interaction with Muscarinic Acetylcholine Receptors
This compound exerts its physiological effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are differentially expressed throughout the body and are linked to distinct intracellular signaling pathways.
The five subtypes can be broadly categorized into two main signaling cascades based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to muscarinic receptors.
References
Unraveling the Discrepancies: Muscarine Chloride's Effects In Vitro vs. In Vivo
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine Chloride, a potent parasympathomimetic agent, serves as a cornerstone in cholinergic research, acting as a selective agonist for muscarinic acetylcholine receptors (mAChRs). These receptors, integral to the parasympathetic nervous system, modulate a vast array of physiological processes.[1] Understanding the differential effects of this compound in controlled, isolated in vitro systems versus complex, whole-organism in vivo models is paramount for accurate data interpretation and successful drug development. This technical guide provides an in-depth exploration of these differences, offering detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying signaling pathways to empower researchers in their scientific endeavors.
The transition from in vitro to in vivo studies often reveals discrepancies in a compound's potency, efficacy, and overall pharmacological profile. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), compensatory physiological mechanisms, and the influence of the neuro-hormonal milieu in a living organism contribute to these variations. This guide will dissect these complexities, providing a clear framework for navigating the challenges of translating preclinical findings.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to specific G proteins, which in turn dictates their downstream signaling cascades.[2]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] This pathway is predominantly excitatory, leading to smooth muscle contraction, glandular secretion, and neuronal excitation.[4][5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This pathway is generally inhibitory, leading to decreased heart rate and reduced neurotransmitter release.
It is also important to note that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, adding another layer of complexity to their signaling profiles.
Below are Graphviz diagrams illustrating the canonical signaling pathways for the two major groups of muscarinic receptors.
Quantitative Comparison of this compound Effects
A direct quantitative comparison of this compound's potency and efficacy between in vitro and in vivo models is inherently complex due to the disparate nature of these experimental systems. The following tables summarize available data to provide a comparative overview. It is crucial to consider the specific experimental conditions outlined in the cited literature when interpreting these values.
Table 1: In Vitro Potency of Muscarinic Agonists
| Receptor Subtype | Agonist | Assay Type | Cell Line/Tissue | pEC50 / pKi | Reference |
| M1 | Muscarine | Phosphoinositide Hydrolysis | Transfected Murine Fibroblast (B82) | ~6.0 | [6] |
| M2 | Oxotremorine-M | Contraction | Mouse Ileum | 6.99 ± 0.08 | [7][8] |
| M3 | Muscarine | Inositol Phosphates Accumulation | CHO-K1 | 5.9 ± 0.1 | [6] |
| M3 | Carbachol | Contraction | Rat Bladder Strips | - | [9] |
| M4 | Muscarine | cAMP Accumulation Inhibition | CHO M4 | ~6.5 | [6] |
| M5 | Muscarine | Inositol Phosphates Accumulation | - | - | [6] |
| Non-selective | Muscarine | Contraction | Guinea Pig Ileum | - | [10][11] |
Table 2: In Vivo Dose-Response of Muscarinic Agonists
| Effect | Agonist | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Salivation | Pilocarpine | Mouse | s.c. | 1-10 mg/kg | [12][13][14] |
| Tremor | Oxotremorine | Mouse | s.c. | >50 µg/kg | [15] |
| Tremor | Oxotremorine | Rat | s.c. | >150 µg/kg | [15] |
| Salivation | Oxotremorine | Mouse | s.c. | >75 µg/kg | [15] |
| Salivation | Oxotremorine | Rat | s.c. | >200 µg/kg | [15] |
| Cardiovascular Changes | Arecoline | Rat | i.v. | 5-80 µg/kg | [16] |
| Behavioral Changes | Morphine (M1 KO mice) | Mouse | - | 2.5-20 mg/kg | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological research. The following sections provide comprehensive methodologies for key in vitro and in vivo assays used to characterize the effects of this compound.
In Vitro Experimental Protocols
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors.
-
Cell Culture:
-
Culture cells stably or transiently expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293) in appropriate culture medium.
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Reagent Preparation:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. The solution should contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Prepare serial dilutions of this compound and any other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Assay Procedure:
-
Remove culture medium from the cell plates and add the fluorescent calcium dye solution.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the prepared this compound solutions to the wells.
-
Immediately begin kinetic fluorescence measurements for a defined period (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon activation of Gi/o-coupled muscarinic receptors.
-
Cell Culture:
-
Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.
-
-
Reagent Preparation:
-
Prepare a stock solution of forskolin, a direct activator of adenylyl cyclase.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Pre-treat the cells with forskolin to elevate basal cAMP levels.
-
Add the this compound solutions to the cells and incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
A decrease in the signal (e.g., FRET ratio in HTRF) corresponds to a decrease in cAMP levels.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) from the resulting dose-response curve.
-
This ex vivo technique measures the contractile or relaxant response of isolated tissues to pharmacological agents.
-
Tissue Preparation:
-
Euthanize the animal (e.g., guinea pig, rat) according to approved ethical protocols.
-
Dissect the desired tissue (e.g., ileum, trachea, bladder) and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare tissue strips of appropriate dimensions.
-
-
Apparatus Setup:
-
Mount the tissue strip in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washing.
-
-
Assay Procedure:
-
Record a stable baseline tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at set intervals.
-
Allow the response to each concentration to reach a plateau before adding the next.
-
After the final concentration, wash the tissue extensively to return to baseline.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of this compound.
-
Express the responses as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., KCl).
-
Plot the percentage of maximum response against the logarithm of the this compound concentration to determine the EC50.
-
In Vivo Experimental Protocols
This assay quantifies the secretagogue effect of this compound on salivary glands.
-
Animals:
-
Use adult mice or rats of a specific strain, age, and sex.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Procedure:
-
Fast the animals for a few hours before the experiment but allow free access to water.
-
Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Pre-weigh a cotton ball or filter paper disc.
-
Carefully place the pre-weighed collection material in the animal's mouth.
-
Administer this compound via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Collect saliva for a defined period (e.g., 15-30 minutes).
-
Remove the collection material and immediately re-weigh it to determine the amount of saliva secreted.
-
-
Data Analysis:
-
Express the amount of saliva produced as a function of the animal's body weight (e.g., mg of saliva per 100g of body weight).
-
Construct a dose-response curve by testing a range of this compound doses to determine the ED50 (half-maximal effective dose).
-
This protocol assesses the effects of this compound on cardiovascular parameters like heart rate and blood pressure.
-
Animals and Surgical Preparation:
-
Use adult rats or mice.
-
Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
-
Procedure:
-
Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize after surgery until cardiovascular parameters are constant.
-
Administer increasing doses of this compound intravenously.
-
Record the changes in mean arterial pressure and heart rate following each dose.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline for each dose.
-
Plot the change in cardiovascular parameters against the logarithm of the this compound dose to construct a dose-response curve.
-
Bridging the Gap: The In Vitro to In Vivo Workflow
The journey from a hit compound in an in vitro screen to a viable drug candidate requires a systematic and logical progression of experiments. The following diagram illustrates a typical workflow in GPCR drug discovery, highlighting the transition from isolated molecular and cellular systems to the complexity of a whole organism.
Conclusion
The study of this compound's effects in both in vitro and in vivo models provides a quintessential example of the complexities and nuances of pharmacological research. While in vitro assays offer high-throughput capabilities and mechanistic insights in a controlled environment, they lack the physiological context of a living system. Conversely, in vivo studies provide a more holistic understanding of a compound's effects but are subject to a multitude of confounding variables.
A thorough understanding of the differences in experimental outcomes between these models is not a limitation but rather a critical aspect of drug discovery and development. By carefully designing experiments, meticulously documenting protocols, and thoughtfully interpreting data within the context of each model system, researchers can build a comprehensive pharmacological profile of a compound. This integrated approach, leveraging the strengths of both in vitro and in vivo methodologies, is essential for the successful translation of basic scientific discoveries into novel therapeutics that can safely and effectively address human diseases. This guide serves as a foundational resource to aid in this critical endeavor.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of muscarine on the longitudinal muscle of the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heart rate responses to a muscarinic agonist in rats with experimentally induced acute and subacute chagasic myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral effects of morphine and cocaine in M1 muscarinic acetylcholine receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Muscarine Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom, has played a pivotal role in the understanding of the cholinergic nervous system.[1] Its potent and selective action at a specific class of acetylcholine receptors, aptly named muscarinic receptors, has made it a cornerstone for pharmacological research. This technical guide delves into the core principles of the structure-activity relationship (SAR) of muscarine chloride and its analogs, providing a comprehensive overview for researchers and professionals in drug development. By understanding how subtle molecular modifications influence receptor binding and functional activity, we can unlock the potential for designing novel therapeutics with enhanced selectivity and efficacy.
The Muscarinic Receptor Landscape: A Family of Five
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are integral to a vast array of physiological functions.[2][3] There are five distinct subtypes, M1 through M5, each with a unique tissue distribution and signaling cascade.[2][4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[4][5][6] In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5] This differential signaling underlies the diverse physiological effects mediated by these receptors, ranging from smooth muscle contraction and glandular secretion to cardiac inhibition and neuronal modulation.[2][4][7]
The Pharmacophore: Key Structural Features for Muscarinic Activity
The interaction of muscarine and its analogs with mAChRs is governed by a set of key structural features, collectively known as the pharmacophore. These elements are crucial for both receptor recognition (affinity) and activation (efficacy). The fundamental components of the muscarinic pharmacophore are derived from the structure of acetylcholine, the endogenous ligand.
A critical element for potent muscarinic activity is the quaternary ammonium group .[8] This positively charged moiety is essential for the initial binding to a complementary anionic site within the receptor. The trimethylammonium group, as seen in acetylcholine and muscarine, is generally considered optimal for maximal muscarinic activity.[8] Replacing this with primary, secondary, or tertiary amines typically leads to a significant decrease in potency.[8]
The ester group in acetylcholine also contributes significantly to receptor binding.[8] However, its susceptibility to hydrolysis by cholinesterases limits its therapeutic utility.[8] The development of more stable analogs, such as carbamates (e.g., carbachol), has been a key strategy to overcome this limitation.[8]
The ethylene bridge connecting the quaternary ammonium group and the acyloxy group is also subject to Ing's "rule of five," which suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen. Modifications to this bridge, such as the introduction of a methyl group on the β-carbon (as in methacholine), can introduce selectivity for muscarinic over nicotinic receptors.[8]
Structure-Activity Relationships of Muscarine Analogs
The rigid, cyclic structure of muscarine provides a valuable scaffold for exploring the SAR at muscarinic receptors. By systematically modifying its core structure, researchers have elucidated the steric and electronic requirements for potent and selective receptor activation.
The Tetrahydrofuran Ring
The tetrahydrofuran ring of muscarine imposes conformational constraints that are crucial for its activity. The relative stereochemistry of the substituents on the ring significantly impacts receptor affinity and efficacy. For instance, the naturally occurring (+)-muscarine is significantly more potent than its enantiomer.
Modifications to the Side Chain
Alterations to the side chain extending from the tetrahydrofuran ring have yielded analogs with varying potencies and selectivities. The length and nature of this chain influence how the ligand fits into the binding pocket and interacts with specific amino acid residues.
Quantitative Analysis of Muscarinic Ligand Activity
The affinity and efficacy of muscarine analogs are quantified using various in vitro and in vivo assays. The data generated from these experiments are crucial for establishing a quantitative SAR (QSAR).
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Acetylcholine) |
| Muscarine | M1 | 15 | 100 | 100 |
| M2 | 2 | 20 | 100 | |
| M3 | 10 | 80 | 100 | |
| Pilocarpine | M1 | 50 | 250 | Partial Agonist |
| M2 | 20 | 100 | Partial Agonist | |
| M3 | 40 | 200 | Partial Agonist | |
| Oxotremorine | M1 | 5 | 50 | Full Agonist |
| M2 | 1 | 10 | Full Agonist | |
| M4 | 2 | 30 | Full Agonist | |
| McN-A-343 | M1 | 300 | 1500 | Selective Agonist |
| M2 | >10000 | >10000 | - |
Note: The values presented in this table are approximate and have been compiled from various sources for illustrative purposes. Actual values may vary depending on the experimental conditions.
Experimental Protocols for Assessing Muscarinic Activity
A variety of well-established experimental protocols are employed to characterize the interaction of muscarine analogs with mAChRs.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[6][9] These assays involve the use of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) that binds with high affinity to the receptor of interest.
Protocol:
-
Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from tissues or cultured cells.[9]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Functional Assays
Functional assays measure the cellular response following receptor activation. These assays provide information about the efficacy of a compound (i.e., whether it is a full agonist, partial agonist, or antagonist).
For M1, M3, and M5 receptors that couple to Gq/11, agonist binding leads to an increase in intracellular calcium.[9] This can be measured using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Cells expressing the target receptor are plated in a suitable format (e.g., 96-well plate).[9]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Addition: The test compound is added to the cells.[9]
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).[9]
For M2 and M4 receptors that couple to Gi/o, agonist binding leads to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.
Protocol:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured.[9]
-
Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the cAMP levels are measured using a competitive immunoassay or a luminescence-based assay.
-
Data Analysis: The concentration-response curve is generated to determine the IC50 of the agonist.
Signaling Pathways and Experimental Workflows
The intricate signaling cascades initiated by muscarinic receptor activation can be visualized to better understand the flow of information within the cell.
Caption: Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.
Caption: Gi/o signaling pathway of M2 and M4 muscarinic receptors.
Caption: Workflow for a radioligand binding assay.
Conclusion: The Path Forward in Muscarinic Drug Discovery
The study of the structure-activity relationship of muscarine and its analogs has been instrumental in advancing our knowledge of the cholinergic system and has paved the way for the development of numerous therapeutic agents. A thorough understanding of the pharmacophore and the subtle structural modifications that govern receptor affinity and selectivity remains a critical endeavor for medicinal chemists and pharmacologists. By leveraging the principles outlined in this guide, researchers can continue to design and synthesize novel muscarinic ligands with improved therapeutic profiles, offering new hope for the treatment of a wide range of disorders, including Alzheimer's disease, schizophrenia, chronic obstructive pulmonary disease (COPD), and overactive bladder. The ongoing exploration of allosteric modulators and biased agonism at muscarinic receptors further promises to unlock new dimensions of therapeutic intervention, heralding an exciting future for muscarinic drug discovery.[10][11][12]
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure/activity relationships of M2 muscarinic allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Muscarinic Landscape: A Technical Guide to Muscarine Chloride's Interaction with M1-M5 Receptors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of muscarine chloride's pharmacological profile as a classical agonist for the five muscarinic acetylcholine receptor subtypes (M1-M5). While historically pivotal in defining these receptors, it is crucial to note that this compound is recognized as a non-selective agonist , exhibiting affinity and activity across all five subtypes without significant preference. This document will detail its interactions, the downstream signaling cascades, and the experimental protocols used to characterize such ligands.
Data Presentation: The Pharmacological Profile of a Non-Selective Agonist
This compound's utility in research stems from its ability to activate the entire family of muscarinic receptors. This lack of selectivity means that it serves as a benchmark for muscarinic activity rather than a tool for dissecting the functions of individual receptor subtypes. Quantitative data, such as binding affinity (Ki) and functional potency (EC50), for this compound across all five human receptor subtypes is not commonly presented in a comparative format precisely because of its non-selective nature. The table below summarizes the general understanding of this compound's interaction with M1-M5 receptors.
| Receptor Subtype | Primary G-Protein Coupling | Typical Signaling Pathway | This compound Binding Affinity (Ki) | This compound Functional Potency (EC50) |
| M1 | Gq/11 | Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilization | Non-selective | Potent agonist |
| M2 | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Non-selective | Potent agonist |
| M3 | Gq/11 | Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilization | Non-selective | Potent agonist |
| M4 | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Non-selective | Potent agonist |
| M5 | Gq/11 | Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilization | Non-selective | Potent agonist |
Note: Specific Ki and EC50 values for this compound can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used). However, the consistent observation is a lack of significant selectivity (typically less than 10-fold) between the five receptor subtypes.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and the methods for their study, the following diagrams, generated using Graphviz, illustrate the key signaling pathways for each receptor subtype and a typical experimental workflow for agonist characterization.
An In-depth Technical Guide to the Toxicological Profile and Safety Considerations for Muscarine Chloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine chloride, a quaternary ammonium salt, is a potent parasympathomimetic agent and the prototypical agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] First isolated from the Amanita muscaria mushroom, it serves as an invaluable tool in pharmacological research to elucidate the roles of the parasympathetic nervous system and to study cholinergic signaling pathways.[2][3] Despite its utility, this compound is a highly toxic substance, and a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for researchers. This guide provides a comprehensive overview of the toxicology of this compound, detailed experimental methodologies, and critical safety considerations for its handling in a research setting.
Toxicological Profile
Mechanism of Action
This compound exerts its effects by selectively binding to and activating muscarinic acetylcholine receptors.[1][2] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[1] Muscarine's agonistic action at these receptors mimics the effects of the endogenous neurotransmitter acetylcholine, leading to the stimulation of the parasympathetic nervous system.[2][4] Unlike acetylcholine, muscarine is not hydrolyzed by acetylcholinesterase, resulting in a prolonged duration of action and the potential for severe toxicity.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract due to its hydrophilic nature and permanent positive charge.[5] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, limiting its direct central nervous system effects.[1] There is little evidence to suggest that muscarine is significantly metabolized in the human body.[5] The primary route of elimination is renal clearance, with the compound being excreted largely unchanged in the urine.[5]
Pharmacodynamics
Activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. These signaling pathways are responsible for the diverse physiological responses observed upon muscarine administration, including smooth muscle contraction, increased glandular secretion, and modulation of heart rate.[4]
Acute Toxicity
Acute exposure to this compound can lead to a cholinergic crisis, characterized by a constellation of symptoms often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis).[4] Other significant effects include miosis (constriction of the pupils), blurred vision, bronchoconstriction, bradycardia (slowed heart rate), and hypotension, which can progress to circulatory collapse and cardiac arrest in severe cases.[3][4] While muscarine does not readily cross the blood-brain barrier, high doses can potentially lead to central nervous system effects such as tremors, convulsions, and hypothermia.[3]
Table 1: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 Value |
| Mouse | Intravenous | 0.23 mg/kg[1][6] |
Chronic Toxicity
Information on the chronic toxicity of this compound is limited. However, a study on the sustained, low-level administration of a different muscarinic agonist (CI-969) in rats for four weeks revealed dose-related suppression of body weight gain and the development of corneal opacities.[7] Hypertrophy of the Harderian and lacrimal glands was also observed, suggesting an adaptive response to continuous muscarinic stimulation.[7] While these findings are not specific to this compound, they highlight the potential for adverse effects from long-term exposure to muscarinic agonists.
Safety Considerations
Given its high acute toxicity, stringent safety protocols must be implemented when handling this compound in a research setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is fatal if swallowed, in contact with skin, or if inhaled.[8]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed[8] |
| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin[8] |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled[8] |
Occupational Exposure Limits
There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. In the absence of a formal OEL, a precautionary approach is necessary. For potent pharmaceutical compounds, occupational exposure banding (OEB) systems are often used to establish safe handling practices based on the substance's inherent toxicity.[9] Given its high potency and acute toxicity, this compound would fall into a high-hazard category, requiring stringent containment and control measures.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
Handling and Storage
-
This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
Spill and Decontamination Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully cover with an absorbent material to avoid generating dust. For liquid spills, use an inert absorbent material.[1]
-
Decontamination: The spill area should be decontaminated. A common and effective disinfectant is a 10% bleach solution, which should be left in contact with the spill area for a sufficient amount of time before being wiped clean.[10] The area should then be rinsed with water to remove any residual bleach.[10]
-
Disposal: All contaminated materials, including absorbent materials and PPE, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Antidote: Atropine is a specific antidote for muscarine poisoning and acts as a competitive antagonist at muscarinic receptors.[1][4] In cases of accidental exposure, medical professionals may administer atropine to counteract the toxic effects.[1]
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific experimental needs and consult relevant literature for detailed procedures.
Acute Toxicity (LD50) Determination (Based on OECD Guideline 425)
This protocol provides a general framework for determining the acute oral LD50 of a substance.
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females) from a commonly used laboratory strain.
-
Housing and Fasting: House the animals individually. Withhold food overnight before dosing, but allow access to water.
-
Dose Preparation and Administration: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water). Administer the substance by oral gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Dose Level Selection (Up-and-Down Procedure):
-
Start with a dose just below the best preliminary estimate of the LD50.
-
If an animal survives, the next animal is dosed at a higher level.
-
If an animal dies, the next animal is dosed at a lower level.
-
The interval between dose levels is typically a factor of 1.75.
-
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the animals.
Muscarinic Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a method to determine the affinity of this compound for muscarinic receptors.
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.
-
Radioligand Selection: Choose a suitable radiolabeled antagonist with high affinity and specificity for the muscarinic receptor (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) for this compound can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Muscarinic acetylcholine receptor signaling pathways.
Caption: A typical experimental workflow for acute oral toxicity testing.
Caption: Logical flow of safety procedures for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. Muscarine - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Effects of sustained low-level muscarinic agonism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H20ClNO2 | CID 16817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
The Role of Muscarine Chloride in Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role muscarine chloride plays in the study of neurotransmission. As a selective agonist for muscarinic acetylcholine receptors (mAChRs), this compound is an invaluable tool for elucidating the complex signaling pathways and physiological functions governed by the parasympathetic nervous system and cholinergic signaling in the central nervous system. This document details the molecular mechanisms of muscarinic receptor activation, presents quantitative data on agonist interactions, outlines key experimental protocols for studying these receptors, and provides visual representations of the associated signaling cascades and experimental workflows.
Muscarinic Acetylcholine Receptors and Their Signaling Pathways
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine (ACh) and its analogs, such as muscarine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological processes including heart rate, smooth muscle contraction, glandular secretion, and higher cognitive functions like learning and memory.[2]
The five mAChR subtypes are broadly classified into two families based on their primary G protein-coupling preference:
-
M1, M3, and M5 Receptors (Gq/11-coupled): These receptors primarily couple to G proteins of the Gq/11 family.[1] Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors (Gi/o-coupled): These receptors couple to inhibitory G proteins of the Gi/o family.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
The distinct signaling pathways initiated by these receptor subtypes account for their diverse and sometimes opposing physiological effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with muscarinic receptor subtypes can be quantified by its binding affinity (Ki) and its functional potency (EC50). While comprehensive data for this compound across all five cloned human receptor subtypes is not available in a single consolidated source, the following tables summarize representative data for muscarinic agonists, including muscarine, from various studies. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
Table 1: Binding Affinities (pKi) of Muscarinic Agonists for Human Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| Muscarine | 4.6 | 5.7 | 4.9 | 5.3 | 4.8 | [3][4] |
| Acetylcholine | 5.1 | 6.2 | 5.4 | 5.8 | 5.3 | [3] |
| Carbachol | 4.8 | 5.9 | 5.1 | 5.5 | 5.0 | [3] |
| Oxotremorine-M | 6.8 | 7.9 | 7.1 | 7.5 | 7.0 | [3] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.
Table 2: Functional Potencies (pEC50) of Muscarinic Agonists at Human Muscarinic Receptor Subtypes
| Compound | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) | Assay Type | Reference |
| Muscarine | ~5.0 | ~6.0 | ~5.5 | ~5.8 | ~5.2 | IP Accumulation/cAMP Inhibition | |
| Acetylcholine | 5.5 | 6.6 | 5.9 | 6.2 | 5.7 | IP Accumulation/cAMP Inhibition | |
| Carbachol | 5.2 | 6.3 | 5.6 | 5.9 | 5.4 | IP Accumulation/cAMP Inhibition | |
| Oxotremorine-M | 7.2 | 8.3 | 7.6 | 7.9 | 7.4 | IP Accumulation/cAMP Inhibition |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher pEC50 values indicate greater potency.
Detailed Experimental Protocols
The characterization of this compound's effects on neurotransmission relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor subtype.
Objective: To determine the Ki of this compound for a specific human muscarinic receptor subtype (M1-M5) expressed in a cell line (e.g., CHO-K1).
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing the human muscarinic receptor subtype of interest.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
-
Non-specific binding control: Atropine (1 µM).
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (for competition assay) or buffer (for saturation assay).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist like atropine.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding against the concentration of radioligand to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the EC50 of this compound for the activation of M1, M3, or M5 receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
[3H]myo-inositol.
-
Assay medium (e.g., DMEM/F12).
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
This compound solutions of varying concentrations.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with assay medium containing LiCl.
-
Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a solution like perchloric acid.
-
Separation: Neutralize the extracts and apply them to columns containing Dowex resin. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Quantification: Measure the radioactivity of the eluted fraction by scintillation counting.
-
Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
cAMP Accumulation Assay
This functional assay is used to measure the inhibition of adenylyl cyclase by Gi/o-coupled muscarinic receptors (M2, M4).
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase via M2 or M4 receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).
Procedure:
-
Cell Plating: Seed cells in a suitable plate format.
-
Pre-incubation: Pre-incubate the cells with IBMX.
-
Stimulation: Add varying concentrations of this compound followed by a fixed concentration of forskolin. Incubate for a defined period at 37°C.
-
Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (which in this context represents the EC50 for the inhibitory effect).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for high-throughput screening of muscarinic agonists and for patch-clamp electrophysiology.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of cholinergic neurotransmission. Its selectivity for muscarinic acetylcholine receptors allows for the precise dissection of the roles of these receptors in health and disease. The combination of quantitative binding and functional assays, coupled with detailed electrophysiological and biochemical studies, continues to deepen our understanding of the intricate signaling networks modulated by muscarinic receptor activation. This guide provides a foundational framework for researchers and drug development professionals to design and interpret experiments aimed at exploring the multifaceted role of this compound and the broader cholinergic system in neurotransmission.
References
- 1. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Muscarine Chloride Induced Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core cellular signaling pathways activated by muscarine chloride. Muscarine, a natural alkaloid, acts as a selective agonist for muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) integral to a wide array of physiological functions.[1][2][3] Understanding the intricate signaling cascades initiated by this compound is fundamental for research in neurobiology, pharmacology, and the development of therapeutic agents targeting the cholinergic system.
Muscarinic receptors are classified into five subtypes, M1 through M5.[2][3] These subtypes are coupled to different heterotrimeric G proteins, leading to the activation of distinct downstream effector systems.[3][4] The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins.[3] This differential coupling is the primary determinant of the cellular response to muscarinic stimulation.
Core Signaling Pathways
The Gq/11-Phospholipase C Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound initiates the Gq/11 signaling cascade.[3][4] The activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC).[5][6][7][8] PLC then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER).[5][9][10] This binding triggers the opening of calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.[5][7][10] The resulting increase in intracellular calcium concentration is a key event that mediates numerous cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[7][11][12]
-
Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][7][9] Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby regulating their activity and influencing processes like cell growth, differentiation, and metabolism.[7][9]
The Gi/o-Adenylyl Cyclase Inhibition Pathway (M2, M4 Receptors)
Stimulation of M2 and M4 receptors by this compound leads to the activation of inhibitory G proteins, Gi/o.[3] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[3][13][14] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and function of numerous downstream proteins.[5]
Furthermore, upon dissociation from the Gαi subunit, the Gβγ dimer can directly modulate the activity of other effector proteins.[15] A prominent example is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to potassium efflux, hyperpolarization of the cell membrane, and an inhibitory effect on cellular excitability, such as the slowing of the heart rate.[16]
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarine - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Phospholipase C, but not InsP3 or DAG, -dependent activation of the muscarinic receptor-operated cation current in guinea-pig ileal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reconstitution of muscarinic receptor-mediated inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Methodological & Application
Application Note: Establishing a Dose-Response Curve for Muscarine Chloride in Cultured Neurons
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for establishing a dose-response curve for Muscarine Chloride in cultured neurons. It includes methodologies for neuronal cell culture, experimental procedures for agonist application, and data analysis to determine key pharmacological parameters such as EC50.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission in both the central and peripheral nervous systems.[1][2] There are five subtypes of mAChRs (M1-M5), which are broadly classified into two major signaling pathways. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][3] The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[3]
This compound is a potent and selective agonist for mAChRs. Establishing a dose-response curve for this compound is a fundamental experiment in pharmacology to characterize the potency and efficacy of this compound on a specific neuronal population. This application note provides a comprehensive guide for researchers to perform this assay using cultured neurons, measure the response, and analyze the resulting data.
Signaling Pathways
Activation of muscarinic receptors by this compound initiates a cascade of intracellular events. The specific pathway activated depends on the subtype of receptor expressed in the cultured neurons.
M1/M3/M5 Receptor Signaling Pathway:
References
- 1. Muscarinic acetylcholine receptors (mAChRs) in the nervous system: some functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 3. Frontiers | Regulation of Src family kinases by muscarinic acetylcholine receptors in heterologous cells and neurons [frontiersin.org]
Application Notes and Protocols: Studying Muscarine Chloride Effects on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems.[1][2][3] The binding of agonists like Muscarine Chloride to these receptors initiates intracellular signaling cascades that ultimately modulate the activity of various ion channels, thereby influencing neuronal excitability, muscle contraction, and glandular secretion.[3][4][5] Understanding the specific effects of muscarinic agonists on different ion channels is therefore of significant interest for basic research and for the development of novel therapeutics targeting a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and chronic pain.
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through single or populations of ion channels in a cell membrane. This methodology is indispensable for characterizing the modulatory effects of compounds like this compound on ion channel properties, such as conductance, open probability, and gating kinetics. These application notes provide an overview of the signaling pathways involved, quantitative data on muscarinic effects on various ion channels, and detailed protocols for conducting patch-clamp experiments to investigate these interactions.
Muscarinic Receptor Signaling Pathways and Ion Channel Modulation
Muscarinic receptors are classified into five subtypes, M1 through M5, which are coupled to different G proteins and thus initiate distinct intracellular signaling pathways.[6][7]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][6][7][8] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9][11][12] The elevated intracellular Ca2+ and activated PKC can then modulate the activity of various ion channels. For instance, M1 receptor activation has been shown to inhibit M-type (Kv7) potassium channels and acid-sensing ion channels (ASICs).[4][13] M3 receptor stimulation can lead to the activation of calcium-activated chloride channels (ICl(Ca)).[12]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][4][6][14] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][14] The Gβγ subunits released upon receptor activation can directly interact with and modulate the activity of ion channels.[4][15][16] A classic example is the activation of G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels by M2 and M4 receptors, which results in membrane hyperpolarization.[4][15][16] These receptors are also known to inhibit voltage-gated Ca2+ channels (N-type, P/Q-type).[4][17][18]
Quantitative Data on this compound Effects on Ion Channels
The following tables summarize the quantitative effects of muscarinic receptor activation on various ion channels as determined by patch-clamp studies.
Table 1: Effects of Muscarinic Receptor Activation on Potassium (K+) Channels
| Muscarinic Receptor Subtype | Ion Channel | Cell Type/Expression System | Agonist/Concentration | Effect | Quantitative Data |
| M1 | M-type (Kv7) | Rat sympathetic ganglion neurons | Muscarine | Inhibition | - |
| M2 | GIRK (Kir3) | Atrial myocytes, expressed in SCG neurons | Acetylcholine, Muscarine | Activation | - |
| M4 | GIRK (Kir3) | Expressed in HEK293 cells | Muscarine (1-50 µM) | Activation (Hyperpolarization) | Increase in voltage-independent potassium conductance. |
| M2/M4 | Background K+ channel | Bullfrog sympathetic ganglion cells | Muscarine (10-20 µM) | Enhanced activity | Increased open probability, increased mean open time, decreased mean closed time. No change in single-channel conductance.[19][20] |
| - | K+ channels | Rat adrenal chromaffin cells | Muscarine | Decreased opening rate | - |
Table 2: Effects of Muscarinic Receptor Activation on Calcium (Ca2+) Channels
| Muscarinic Receptor Subtype | Ion Channel | Cell Type/Expression System | Agonist/Concentration | Effect | Quantitative Data |
| M1 | L-type, N-type | - | Muscarine | Slow, voltage-independent inhibition | - |
| M2 | N-type, P/Q-type | - | Muscarine | Fast, voltage-gated modulation | - |
| M2/M4 | N-type, P-type | Rat neostriatal cholinergic interneurons | Oxotremorine methiodide | Inhibition | Dose-dependent reduction of Ba2+ currents.[18] |
| M4 | High-voltage activated Ca2+ channels | Rat intracardiac neurons | Acetylcholine, Muscarine | Inhibition | Peak Ca2+ channel tail current amplitude reduced by ≥30% at +90 mV.[21] |
| - | High-threshold Ca2+ channels | Rat embryonic hippocampal neurons | Muscarine | Inhibition | Reversible and concentration-dependent decrease in Ba2+ current amplitude. Voltage-dependent inhibition in 65% of neurons, voltage-independent in 35%.[22][23] |
Table 3: Effects of Muscarinic Receptor Activation on Other Ion Channels
| Muscarinic Receptor Subtype | Ion Channel | Cell Type/Expression System | Agonist/Concentration | Effect | Quantitative Data |
| M1 | ASIC1a | CHO cells, rat hippocampal and striatal neurons | Oxotremorine methiodide | Inhibition | Maximal current inhibited by 30%.[13] |
| M3 | Calcium-activated Chloride (ICl(Ca)) | Smooth muscle cells | Methacholine | Activation | - |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Study Muscarinic Modulation of Voltage-Gated Ion Channels
This protocol describes the general procedure for recording whole-cell currents in cultured cells or isolated neurons to assess the effect of this compound on voltage-gated ion channels (e.g., Ca2+ or K+ channels).
I. Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing the muscarinic receptor and ion channel of interest, or primary neurons) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution at a rate of 1-2 mL/min.
II. Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.
-
Approach a target cell with the pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
III. Whole-Cell Configuration and Recording:
-
After achieving a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for 5-10 minutes.
-
Apply a voltage-clamp protocol appropriate for the ion channel of interest (e.g., a series of depolarizing steps to activate voltage-gated Ca2+ or K+ channels).
-
Record baseline currents for a stable period.
-
Apply this compound at the desired concentration to the external solution and continue recording.
-
Observe changes in the current amplitude, kinetics, and voltage-dependence.
-
Wash out the drug with the external solution to check for reversibility of the effect.
IV. Solutions:
-
External Solution (for Ca2+ currents): (in mM) 140 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Add tetrodotoxin (TTX, ~0.5 µM) to block voltage-gated Na+ channels.
-
Internal Solution (for Ca2+ currents): (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
External Solution (for K+ currents): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Add TTX (~0.5 µM).
-
Internal Solution (for K+ currents): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
Protocol 2: Single-Channel Patch-Clamp Recording (Cell-Attached) to Study Muscarinic Modulation of Channel Activity
This protocol is suitable for investigating how this compound affects the properties of individual ion channels, such as their open probability and conductance.
I. Cell and Pipette Preparation:
-
Follow steps I and II.1-II.4 from Protocol 1.
II. Cell-Attached Configuration and Recording:
-
After forming a high-resistance seal, do not rupture the membrane patch. This is the cell-attached configuration.
-
Apply a constant holding potential to the patch of membrane under the pipette.
-
Record single-channel currents for a stable baseline period.
-
Apply this compound to the bath solution (outside the patch pipette). This allows for the investigation of effects mediated by diffusible intracellular second messengers.
-
Record single-channel activity in the presence of the drug.
-
Analyze the data to determine changes in single-channel conductance, open probability, mean open time, and mean closed time.
III. Solutions:
-
Bath Solution (External): Standard physiological saline appropriate for the cell type.
-
Pipette Solution (Internal): For recording K+ channels, the pipette solution should contain a high concentration of K+ (e.g., 140 mM KCl) to allow for the measurement of inward currents. The specific composition will depend on the channel being studied.
Visualizations
Caption: Experimental workflow for patch-clamp electrophysiology.
References
- 1. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. Muscarinic acetylcholine receptor M5 is involved in spermatogenesis through the modification of cell–cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels | The EMBO Journal [link.springer.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Muscarinic M1 modulation of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Muscarinic (m2/m4) receptors reduce N- and P-type Ca2+ currents in rat neostriatal cholinergic interneurons through a fast, membrane-delimited, G-protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A patch-clamp study on the muscarine-sensitive potassium channel in bullfrog sympathetic ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A patch-clamp study on the muscarine-sensitive potassium channel in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. M4 muscarinic receptor activation modulates calcium channel currents in rat intracardiac neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Muscarine inhibits high-threshold calcium currents with two distinct modes in rat embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Muscarine inhibits high-threshold calcium currents with two distinct modes in rat embryonic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Muscarine Chloride Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting calcium imaging assays using Muscarine Chloride stimulation. This guide is intended for researchers, scientists, and professionals in drug development who are studying G-protein coupled receptor (GPCR) signaling, specifically focusing on muscarinic acetylcholine receptors (mAChRs).
Introduction
Muscarinic acetylcholine receptors are members of the GPCR superfamily that play crucial roles in regulating a wide array of physiological functions. Muscarine, a natural alkaloid, acts as a selective agonist for these receptors. The M1, M3, and M5 subtypes of muscarinic receptors couple to Gq/11 proteins.[1][2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7][8] This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, providing a robust method for studying muscarinic receptor activation and screening for potential modulators.
Signaling Pathway
The stimulation of Gq-coupled muscarinic receptors by this compound initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Experimental Workflow
A typical calcium imaging experiment involving this compound stimulation follows a standardized workflow from cell preparation to data analysis.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic receptors modulate intracellular calcium level in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shutterstock.com [shutterstock.com]
- 4. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Muscarine Chloride Administration in Animal Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of muscarine chloride in preclinical animal models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows to guide researchers in designing and executing studies to evaluate the therapeutic potential of muscarinic agonists.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. The cholinergic system, which uses acetylcholine as a neurotransmitter, plays a crucial role in cognitive functions and motor control, and its dysregulation is a common feature in many of these disorders. Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors, are key components of the cholinergic system and have emerged as promising therapeutic targets. This compound, a potent agonist of these receptors, is a valuable tool for investigating the potential of cholinergic modulation in mitigating the pathophysiology of neurodegenerative diseases.
Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease (AD) suggests that cognitive decline is partly due to the degeneration of cholinergic neurons.[1] Direct activation of postsynaptic muscarinic receptors that remain in the brain is a therapeutic strategy being explored.[1] The M1 muscarinic receptor, in particular, is a promising target as its activation can lead to the non-amyloidogenic processing of amyloid precursor protein (APP) and a reduction in the production of neurotoxic amyloid-beta (Aβ) peptides.[2]
Quantitative Data: this compound in Alzheimer's Disease Animal Models
| Animal Model | Drug/Agonist | Administration Route & Duration | Dosage | Key Findings | Reference |
| 5xFAD Mice | Muscarinic Agonist | Daily (oral gavage or intraperitoneal injection) for 4-8 weeks | Dose-finding studies required | Amelioration of cognitive deficits in the Morris Water Maze. | [1] |
| 5XFAD Mice | M1-selective agonist (VU0364572) | Ad libitum in drinking water for 4 months | Not specified | Prevented memory impairments; significantly reduced soluble and insoluble Aβ40 and Aβ42 in the cortex and hippocampus. | [3] |
| Tau Mouse Models (P301L/COMTKO and htau) | Scopolamine (Muscarinic Antagonist) | 10 mg/kg/day for 7 days | 10 mg/kg/day | Increased spontaneous locomotion and soluble tau in the striatum. | [4][5] |
Experimental Protocol: Assessing Cognitive Enhancement in 5xFAD Mice
This protocol describes the use of the Morris Water Maze (MWM) to evaluate the effect of a muscarinic agonist on spatial learning and memory in the 5xFAD mouse model of Alzheimer's disease.[1]
Materials:
-
5xFAD transgenic mice and wild-type littermates (e.g., 7-12 months old)[1]
-
This compound
-
Vehicle (e.g., sterile saline)
-
Morris Water Maze apparatus (circular pool, submerged escape platform, video tracking system)[1]
Procedure:
-
Animal Groups and Treatment:
-
Divide mice into four groups: Wild-type + Vehicle, Wild-type + this compound, 5xFAD + Vehicle, and 5xFAD + this compound.
-
Administer this compound or vehicle daily (e.g., via intraperitoneal injection) for a predetermined period (e.g., 4-8 weeks) before and during behavioral testing. Dose determination requires pilot studies.[1]
-
-
Morris Water Maze Protocol:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.[1]
-
Cued Training (Optional, 1-2 days): Train mice to find a visible platform to assess for visual or motor deficits.[1]
-
Acquisition Phase (4-5 consecutive days): Conduct four trials per day where each mouse is released from a different quadrant and allowed to find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. Record the escape latency.[1]
-
Probe Trial (Day after last acquisition day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[1]
-
-
Data Analysis:
-
Acquisition Phase: Analyze escape latency across training days using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant between groups using a one-way ANOVA or t-test. A significant preference for the target quadrant indicates intact spatial memory.[1]
-
Experimental Workflow: Alzheimer's Disease Model
Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[6] There is a resulting imbalance between dopamine and acetylcholine in the striatum.[7] Muscarinic receptor modulation, therefore, presents a potential therapeutic avenue.
Quantitative Data: this compound in Parkinson's Disease Animal Models
| Animal Model | Drug | Administration Route & Duration | Dosage | Key Findings | Reference |
| 6-OHDA-lesioned Rats | Apomorphine (Dopamine Agonist) | Subcutaneous or Intraperitoneal | 0.05 - 0.5 mg/kg | Induces contralateral rotations, a measure of dopamine receptor supersensitivity. | [8][9] |
| 6-OHDA-lesioned Rats | Amphetamine | Intraperitoneal | 2.0 - 5.0 mg/kg | Induces ipsilateral rotations by promoting dopamine release from remaining terminals. | [8] |
| 6-OHDA-lesioned Mice | M4R PAM (Positive Allosteric Modulator) | Systemic | Not specified | Attenuated L-DOPA-induced dyskinetic behaviors. | [10] |
| 6-OHDA-lesioned Rats | 6-OHDA (Neurotoxin) | Intrastriatal or into Medial Forebrain Bundle | 4 - 25 µg | Causes significant depletion of striatal dopamine (up to 95%) and loss of dopaminergic neurons. | [11][12] |
Experimental Protocol: Assessing Motor Function in 6-OHDA-Lesioned Rats
This protocol describes the induction of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats to model Parkinson's disease and the subsequent assessment of rotational behavior following this compound administration.
Materials:
-
Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
This compound
-
Apomorphine (for validation of the lesion)
-
Stereotaxic apparatus
-
Automated rotometer or a circular arena for observation
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA in cold ascorbic acid-saline.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum using appropriate stereotaxic coordinates.[13]
-
Allow the animals to recover for at least two weeks.
-
-
Validation of Lesion (Rotational Behavior):
-
This compound Administration and Behavioral Testing:
-
Administer this compound via a chosen route (e.g., intraperitoneal or intracerebroventricular). A dose-response study should be conducted to determine the optimal dose.
-
Place the rat in the rotometer and record both ipsilateral and contralateral rotations for a specified period (e.g., 60-90 minutes).
-
-
Biochemical Analysis:
Experimental Workflow: Parkinson's Disease Model
Huntington's Disease
Huntington's disease (HD) is a genetic neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[15] The disease involves the degeneration of medium spiny neurons in the striatum.[16] Studies have shown alterations in muscarinic receptor density in the brains of HD patients, suggesting a role for the cholinergic system in the disease's pathology.[2][8]
Quantitative Data: this compound in Huntington's Disease Animal Models
| Animal Model | Biomarker/Finding | Key Changes in HD Model | Potential Effect of Muscarinic Agonist | Reference |
| R6/2 Mice | Striatal Neurochemicals (measured by 1H NMR spectroscopy) | Increased creatine, glutamine, glutathione; decreased N-acetylaspartate at 8 weeks. Increased phosphocreatine, taurine, glutamate, myo-inositol at 12 weeks. | To be determined. | [16][17] |
| R6/2 Mice | Striatal Dopamine Receptors | Profound loss of D1, D2, and D3 receptors; robust increase in D5 receptors. | To be determined. | [18] |
| R6/2 Mice | Motor Performance (Rotarod) | Progressive decline in performance. | To be determined. | [19][20] |
| CAG140 KI Mice | Striatal Volume | Significant reduction by 12 months of age. | To be determined. | [21] |
| CAG140 KI Mice | Striatal Tyrosine Hydroxylase | 32% loss in immunoreactivity at 20-26 months. | To be determined. | [21] |
Experimental Protocol: Assessing Motor Coordination in R6/2 Mice
This protocol describes the use of the rotarod test to evaluate the effect of this compound on motor coordination and balance in the R6/2 mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rotarod apparatus
Procedure:
-
Animal Groups and Treatment:
-
Divide mice into four groups: Wild-type + Vehicle, Wild-type + this compound, R6/2 + Vehicle, and R6/2 + this compound.
-
Administer this compound or vehicle daily via a chosen route (e.g., intraperitoneal injection) starting at a pre-symptomatic age (e.g., 4-5 weeks).
-
-
Rotarod Test:
-
Training: Acclimate the mice to the rotarod at a low, constant speed for a few days before the start of the experiment.
-
Testing: Test the mice once or twice a week. Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. Each mouse should undergo multiple trials per session.
-
-
Data Analysis:
-
Analyze the latency to fall using a repeated-measures ANOVA to assess the effect of treatment over time.
-
-
Biochemical Analysis:
Experimental Workflow: Huntington's Disease Model
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q) or sterile 0.9% saline[22]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)[22]
Protocol:
-
Stock Solution Preparation (e.g., 100 mM):
-
Calculation: The molecular weight of this compound is 209.71 g/mol . To make a 100 mM solution, dissolve 20.971 mg in 1 mL of sterile water.[1]
-
Dissolution: Aseptically weigh the required amount of this compound and add it to a sterile tube. Add the calculated volume of sterile water.
-
Mixing: Vortex thoroughly. If needed, use a sonicator or warm the solution to 37°C to aid dissolution.[1]
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with sterile saline or an appropriate buffer to achieve the desired final concentration for injection.
-
-
Sterilization and Storage:
Intracerebroventricular (ICV) Injection Protocol for Mice
ICV injection is a method to bypass the blood-brain barrier and deliver compounds directly to the cerebrospinal fluid.
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
This compound solution
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the mouse and secure its head in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification and Drilling: Identify the bregma. Based on stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP: -0.5 mm, L: ±1.0 mm from bregma), drill a small hole through the skull.[17]
-
Injection: Lower the injection needle to the desired depth (e.g., for mice: V: -2.0 to -2.5 mm from the skull surface).[17] Infuse the this compound solution slowly (e.g., 0.5-1.0 µL/min). The total injection volume for mice is typically 0.5-2 µL.[17]
-
Post-injection: Leave the needle in place for a minute after infusion to prevent backflow, then slowly withdraw it. Suture the incision and allow the animal to recover.
Muscarinic Receptor Signaling Pathways
This compound acts as an agonist at muscarinic acetylcholine receptors. The five subtypes (M1-M5) are coupled to different G proteins and initiate distinct downstream signaling cascades.
M1 Muscarinic Receptor Signaling Pathway
M2 Muscarinic Receptor Signaling Pathway
M4 Muscarinic Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Alzheimer's disease: relationship between muscarinic cholinergic receptors, beta-amyloid and tau proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Muscarinic Antagonism on Psychosis-Relevant Behaviors and Striatal [11C] Raclopride Binding in Tau Mouse Models of Alzheimer’s Disease [mdpi.com]
- 5. The Impact of Muscarinic Antagonism on Psychosis-Relevant Behaviors and Striatal [11C] Raclopride Binding in Tau Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 10. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 11. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. scantox.com [scantox.com]
- 14. Protective effect of quinacrine on striatal dopamine levels in 6-OHDA and MPTP models of Parkinsonism in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurochemical changes in Huntington R6/2 mouse striatum detected by in vivo 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurochemical changes in Huntington R6/2 mouse striatum detected by in vivo 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Striatal neurochemical changes in transgenic models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. STRIATAL ATROPHY AND DENDRITIC ALTERATIONS IN A KNOCK-IN MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. medkoo.com [medkoo.com]
Application Notes and Protocols for Receptor Binding Affinity Assays of Muscarine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine chloride, an alkaloid originally isolated from the Amanita muscaria mushroom, is the archetypal agonist for the muscarinic acetylcholine receptors (mAChRs). These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system, modulating a wide array of physiological functions. Five distinct subtypes of muscarinic receptors have been identified (M1-M5), each with unique tissue distribution and signaling properties. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][2][3]
Understanding the binding affinity and functional potency of this compound at each receptor subtype is crucial for dissecting its pharmacological effects and for the development of novel subtype-selective therapeutic agents. These application notes provide detailed protocols for performing receptor binding affinity assays and functional assays to characterize the interaction of this compound with muscarinic receptor subtypes.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of muscarine for human muscarinic receptor subtypes as determined by radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| M1 (human) | Muscarine | Ki | 2.8[4] |
| M2 (human) | Muscarine | Ki | 4.5[4] |
| M3 (human) | Muscarine | Ki | 3.2[4] |
| M4 (human) | Muscarine | Ki | Not Specified |
| M5 (human) | Muscarine | Ki | Not Specified |
Note: The binding affinities for M4 and M5 subtypes are not consistently reported in the readily available scientific literature, indicating a potential area for further research.
Signaling Pathways and Experimental Workflow
The distinct signaling cascades initiated by the activation of different muscarinic receptor subtypes necessitate the use of specific functional assays to characterize agonist activity. The diagrams below illustrate the canonical signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors, along with a generalized workflow for a competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used radiolabeled antagonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a potent, unlabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd value).
-
Varying concentrations of this compound.
-
Cell membrane preparation.
-
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the high concentration of atropine instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Calcium Flux for Gq-Coupled Receptors (M1, M3, M5)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors by this compound.
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to inhibit dye extrusion).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
During the final 20-30 minutes of dye loading, add probenecid to the loading buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound and immediately begin measuring the fluorescence intensity over time.
-
As a positive control, use a known muscarinic agonist like carbachol.
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.
Functional Assay: cAMP Accumulation for Gi-Coupled Receptors (M2, M4)
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, following the activation of Gi-coupled muscarinic receptors by this compound.
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M2 or M4).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (provided with the kit).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with the PDE inhibitor for a short period.
-
Add serial dilutions of this compound to the cells and incubate for a defined period.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a further defined period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, AlphaScreen, ELISA).
Data Analysis:
-
The decrease in cAMP levels in the presence of this compound indicates Gi-coupled receptor activation.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated response) by non-linear regression analysis. This value represents the EC50 for the inhibitory effect.
References
- 1. Buy (+/-)-Muscarine chloride | 2936-25-6 [smolecule.com]
- 2. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Muscarine Chloride in Studying Salivary Gland Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine chloride, a potent parasympathomimetic agent, serves as a valuable pharmacological tool for investigating the mechanisms of salivary gland secretion. By selectively activating muscarinic acetylcholine receptors (mAChRs), this compound mimics the action of the neurotransmitter acetylcholine, which is released from parasympathetic nerves to stimulate saliva production.[1][2] This allows researchers to dissect the intricate signaling pathways and physiological responses that govern salivation. This document provides detailed application notes and protocols for utilizing this compound in the study of salivary gland function, with a focus on quantitative data analysis, experimental methodologies, and the underlying molecular mechanisms.
The primary muscarinic receptor subtypes involved in salivary secretion are the M3 and, to a lesser extent, the M1 receptors, which are expressed on the acinar cells of salivary glands.[1][3][4] The activation of these G-protein coupled receptors initiates a cascade of intracellular events, leading to the secretion of water and electrolytes, which constitute the primary saliva.
Signaling Pathways
The binding of this compound to M3 muscarinic receptors on salivary acinar cells triggers a well-characterized signaling cascade. This pathway, crucial for fluid secretion, is initiated by the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5][6] This rise in intracellular Ca2+ is a critical event that leads to the opening of ion channels, resulting in the efflux of chloride and potassium ions, which drives the osmotic movement of water through aquaporin channels, ultimately leading to saliva secretion.[6]
In addition to the primary secretory pathway, activation of M3 receptors can also induce cytoprotective signaling in salivary gland cells. This involves the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates pro-survival pathways such as the ERK and Akt signaling cascades.[7]
References
- 1. Regulation of salivary gland function by autonomic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Salivation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Muscarine Chloride Effects on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Muscarine Chloride on smooth muscle contraction. The methodologies described are fundamental for the pharmacological characterization of muscarinic agonists and antagonists, crucial for research and drug development in various fields, including gastroenterology, urology, and respiratory medicine.
Introduction
This compound is a potent parasympathomimetic agent that selectively activates muscarinic acetylcholine receptors (mAChRs). In smooth muscle tissues, the activation of these receptors, primarily the M2 and M3 subtypes, initiates a signaling cascade that leads to muscle contraction.[1][2][3] The M3 receptor, coupled to the Gq/11 G-protein, is the principal mediator of this contractile response.[1][4] Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1] Concurrently, DAG activates Protein Kinase C (PKC), and other pathways involving Rho kinase can increase the calcium sensitivity of the contractile machinery.[1][3] The M2 receptors, while more abundant, primarily act to inhibit adenylyl cyclase, reducing cAMP levels and opposing smooth muscle relaxation.[2][3]
Understanding the effects of compounds like this compound on smooth muscle is critical for developing therapies targeting conditions characterized by abnormal smooth muscle tone. The following protocols provide robust in vitro methods to quantify these effects.
Key Experimental Protocols
Two primary experimental approaches are detailed below: the organ bath assay for measuring tissue-level contraction and calcium imaging for assessing cellular-level responses.
Protocol 1: Isolated Smooth Muscle Tissue Contraction using an Organ Bath
This protocol describes the measurement of isometric contraction of an isolated smooth muscle preparation, such as guinea pig ileum or rat aorta, in response to this compound.[4][5][6]
Materials:
-
Tissue: Freshly isolated smooth muscle tissue (e.g., guinea pig ileum, rat thoracic aorta, or bladder strips).
-
Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2 (carbogen).
-
This compound: Stock solution and serial dilutions.
-
Muscarinic Antagonists (optional): e.g., Atropine (non-selective), 4-DAMP (M3 selective), Methoctramine (M2 selective) for receptor characterization.[7][8]
-
Organ Bath System: Including a tissue chamber, force-displacement transducer, amplifier, and data acquisition system.
-
Surgical Instruments: Scissors, forceps.
-
Suture Thread.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it immediately in cold, carbogen-aerated physiological salt solution.[9][10]
-
Clean the tissue of adhering connective and adipose tissue.
-
For ileum, cut a segment of appropriate length (e.g., 2-3 cm). For aorta, cut into rings (2-3 mm width).[4]
-
-
Tissue Mounting:
-
Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer using suture thread.
-
Fill the organ bath chamber with pre-warmed and aerated physiological salt solution.
-
-
Equilibration:
-
Apply an initial resting tension to the tissue (e.g., 1g for guinea pig ileum, 2g for rat aortic rings) and allow it to equilibrate for at least 60-90 minutes.[4]
-
Wash the tissue with fresh physiological salt solution every 15-20 minutes during the equilibration period.[11]
-
After equilibration, test the tissue viability with a high concentration of potassium chloride (KCl, e.g., 80 mM).[11]
-
-
Cumulative Concentration-Response Curve:
-
After the tissue has returned to baseline tension following the KCl test, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a stable plateau.[11]
-
Record the contractile force at each concentration.
-
Continue adding this compound until a maximal response is achieved.
-
-
Antagonist Studies (Optional):
-
To characterize the receptor subtype involved, pre-incubate the tissue with a specific muscarinic antagonist for a defined period (e.g., 20-30 minutes) before generating the this compound concentration-response curve.[11]
-
The presence of a competitive antagonist will cause a parallel rightward shift of the concentration-response curve.[8]
-
Data Analysis:
-
The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl or the maximal response to this compound.
-
Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
For antagonist studies, a Schild plot analysis can be used to determine the pA2 value, which represents the affinity of the antagonist for the receptor.[8]
Protocol 2: Calcium Imaging in Cultured Smooth Muscle Cells
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) transients in cultured smooth muscle cells in response to this compound using fluorescent calcium indicators.[12][13][14]
Materials:
-
Primary Cultured Smooth Muscle Cells: Isolated from a relevant tissue source.[9][15][16]
-
Cell Culture Medium: e.g., DMEM supplemented with FBS and antibiotics.
-
Fluorescent Calcium Indicator: e.g., Fura-2 AM or Cal-520 AM.
-
Pluronic F-127.
-
Balanced Salt Solution (BSS): e.g., Hanks' Balanced Salt Solution (HBSS).
-
This compound: Stock solution and dilutions in BSS.
-
Fluorescence Microscopy System: Equipped with an appropriate light source, filters, a sensitive camera, and image acquisition software.
-
Glass-bottom culture dishes or coverslips.
Procedure:
-
Cell Culture:
-
Loading with Calcium Indicator:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in BSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Wash the cultured cells with BSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with BSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with BSS.
-
Acquire a baseline fluorescence signal.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.
-
Data Analysis:
-
For ratiometric dyes, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes, the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) is calculated (ΔF/F0).
-
The data can be presented as traces of [Ca2+]i or fluorescence ratio/intensity over time.
-
Key parameters to quantify include the peak amplitude of the calcium response, the time to peak, and the duration of the response.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound on Smooth Muscle Contraction
| Concentration (M) | Mean Contraction (% of Max) | Standard Error of the Mean (SEM) |
| 1 x 10⁻⁹ | ||
| 1 x 10⁻⁸ | ||
| 1 x 10⁻⁷ | ||
| 1 x 10⁻⁶ | ||
| 1 x 10⁻⁵ | ||
| 1 x 10⁻⁴ |
This table should be populated with experimental data. The maximal response can be normalized to the effect of a saturating concentration of KCl or this compound.
Table 2: Pharmacological Parameters of Muscarinic Ligands in Smooth Muscle
| Compound | EC₅₀ (M) | Eₘₐₓ (% of Control) | Antagonist | pA₂ |
| This compound | - | - | ||
| This compound | Atropine | |||
| This compound | 4-DAMP |
This table allows for the comparison of potency (EC50) and efficacy (Emax) of this compound in the absence and presence of various antagonists. The pA2 value quantifies the affinity of the antagonist.
Visualizations
Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway in smooth muscle contraction.
Experimental Workflow
Caption: Experimental workflow for an isolated organ bath assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. dmt.dk [dmt.dk]
- 6. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 7. Changes in the Muscarinic Receptors on the Colonic Smooth Muscles of Rats with Spinal Cord Injury [e-arm.org]
- 8. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. [mcmaster.ca]
- 14. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta [en.bio-protocol.org]
- 17. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Utilizing Muscarine Chloride to Investigate Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play a crucial role in modulating neuronal excitability and synaptic plasticity, fundamental processes for learning and memory.[1][2] Muscarine chloride, a potent agonist of these receptors, serves as a valuable pharmacological tool to investigate the cholinergic regulation of synaptic strength. These application notes provide detailed protocols and background information for studying the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of memory formation.
Activation of mAChRs can have diverse effects on synaptic plasticity depending on the receptor subtype, brain region, and experimental conditions. M1-like receptors (M1, M3, M5), which couple to Gq/11 proteins, typically enhance neuronal excitability and can facilitate the induction of LTP.[3][4][5] Conversely, M2-like receptors (M2, M4), coupled to Gi/o proteins, can suppress synaptic transmission.[3] Understanding these mechanisms is critical for developing therapeutic strategies for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and schizophrenia.[6]
Key Signaling Pathways
The activation of muscarinic receptors initiates distinct intracellular signaling cascades that ultimately modulate synaptic plasticity.
-
M1 Receptor Signaling Pathway: The M1 muscarinic acetylcholine receptor, when activated by an agonist like this compound, initiates a signaling cascade that is pivotal in modulating synaptic plasticity. This process begins with the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, can lead to the potentiation of NMDA receptor (NMDAR) function and an increase in the surface expression of AMPA receptors (AMPARs), cellular changes that are hallmarks of long-term potentiation (LTP).
Caption: M1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Induction of Muscarine-Facilitated Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to induce LTP in the CA1 region of the hippocampus with the application of this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Incubation chamber
-
Recording chamber with perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF. The composition of the aCSF can be (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.[7]
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface-style holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
-
LTP Induction:
-
After establishing a stable baseline, apply this compound (e.g., 1 µM) to the perfusion bath for a period of 10-20 minutes.[8]
-
During the application of muscarine, deliver a high-frequency stimulation (HFS) protocol to induce LTP. A common HFS protocol is a single train of 100 pulses at 100 Hz.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
-
-
Post-Induction Recording:
-
After the HFS, wash out the this compound by perfusing with standard aCSF.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
Caption: Muscarine-Facilitated LTP Experimental Workflow.
Protocol 2: Induction of Muscarinic Long-Term Depression (mLTD) in Hippocampal Slices
This protocol outlines the procedure for inducing LTD in the hippocampal CA1 region through the activation of muscarinic receptors.
Materials:
-
This compound or Carbachol
-
aCSF
-
Dissection tools
-
Vibratome
-
Incubation chamber
-
Recording chamber with perfusion system
-
Electrophysiology rig
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation and Electrophysiological Recording:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
mLTD Induction:
-
After establishing a stable baseline, apply a higher concentration of a muscarinic agonist, such as this compound (e.g., 10 µM) or Carbachol (e.g., 20-50 µM), to the perfusion bath for 10-20 minutes.[9][10]
-
During the agonist application, continue to deliver low-frequency stimulation (e.g., 1-5 Hz).
-
-
Post-Induction Recording:
-
Following the agonist application, wash it out by perfusing with standard aCSF.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and expression of mLTD.
-
Caption: Muscarinic LTD Experimental Workflow.
Data Presentation
The following tables summarize quantitative data on the effects of muscarinic agonists on synaptic transmission and plasticity.
| Agonist | Concentration | Brain Region | Effect on Basal Synaptic Transmission | Reference |
| Muscarine | 1 µM | Hippocampal CA3 | No significant effect on EPSP/EPSC | [9] |
| Muscarine | 10 µM | Hippocampal CA3 | Depression of EPSP by 23% and EPSC by 35% | [9] |
| Carbachol | 50 nM | Hippocampal CA1 | Little effect on EPSPs | [3] |
| Carbachol | 5 µM | Hippocampal CA1 | Depression of EPSPs to 50.2% of baseline | [3] |
| Carbachol | 50 µM | Hippocampal CA1 | Depression of EPSPs to 27.3% of baseline | [3] |
| Condition | Plasticity Type | Brain Region | Magnitude of Change | Reference |
| 1 µM Muscarine + HFS | LTP | Dentate Gyrus | Facilitated induction of LTP | [8] |
| 10 µM Muscarine + HFS | LTP | Dentate Gyrus | No effect on LTP induction | [8] |
| 50 nM Carbachol + HFS | LTP | Hippocampal CA1 | Enhanced LTP | [3][5] |
| 50 µM Carbachol | mLTD | Hippocampal CA1 | Induction of LTD | [10] |
Applications in Drug Development
The study of muscarinic receptor modulation of synaptic plasticity has significant implications for drug development.[6] Selective agonists and positive allosteric modulators (PAMs) of specific mAChR subtypes are being investigated for their potential to treat cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[6] The protocols described here can be adapted to screen and characterize novel compounds for their efficacy in modulating synaptic plasticity through muscarinic pathways. By understanding how these compounds affect LTP and LTD, researchers can better predict their potential pro-cognitive or therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinergic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Investigating the Role of Muscarine Chloride in Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of muscarine chloride on cardiac function. This compound, a potent parasympathomimetic agent, selectively activates muscarinic acetylcholine receptors (mAChRs), playing a crucial role in the regulation of heart rate, contractility, and electrophysiology.[1][2][3] Understanding its mechanism of action is vital for cardiovascular research and the development of novel therapeutics.
Introduction to this compound and Cardiac Function
This compound mimics the action of acetylcholine (ACh) on mAChRs, which are G-protein coupled receptors.[4] In the heart, the M2 subtype is the predominant muscarinic receptor, primarily located in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial and ventricular myocytes.[1][5] Activation of M2 receptors leads to a negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effect.[1][5]
The M3 muscarinic receptor subtype is also present in the heart, and its activation can lead to positive inotropic effects, potentially counteracting the M2-mediated negative inotropy.[6][7][8] The net effect of this compound on cardiac function is a result of the interplay between these receptor subtypes and their downstream signaling pathways.
Signaling Pathways
The binding of this compound to M2 receptors activates inhibitory G-proteins (Gi/o). This activation leads to:
-
Direct G-protein-gated inwardly rectifying K+ channel (GIRK) activation: The βγ subunits of the G-protein directly bind to and open GIRK channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in the firing rate of pacemaker cells in the SA node.[9]
-
Inhibition of adenylyl cyclase: The αi subunit of the G-protein inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), resulting in reduced phosphorylation of L-type calcium channels and phospholamban, which contributes to the negative inotropic effect.[9]
M3 receptor activation, on the other hand, couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can modulate intracellular calcium levels and protein kinase C (PKC) activity, contributing to a positive inotropic response.[6]
Experimental Protocols
To investigate the multifaceted effects of this compound on cardiac function, a combination of ex vivo and in vitro experimental models is recommended.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the study of the whole heart in a controlled environment, free from systemic neural and hormonal influences.[10][11][12] It is ideal for assessing the effects of this compound on heart rate, contractility, and coronary flow.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) according to approved institutional guidelines. Administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[10]
-
Parameter Measurement:
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
Measure coronary flow (CF) by collecting the perfusate.
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady state of contractile function is achieved.[11]
-
Drug Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM to 10 µM).
-
Data Acquisition: Record LVDP, HR, and CF at baseline and after each concentration of this compound has reached a steady-state effect.
-
Washout: Perfuse the heart with drug-free buffer to observe the reversibility of the effects.
Isolated Cardiomyocyte Contractility Assay
This in vitro method allows for the direct assessment of this compound's effects on the contractility of individual heart muscle cells, eliminating the influence of other cell types and tissue architecture.[13][14][15]
Protocol:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult animal heart using enzymatic digestion with collagenase and protease.[14]
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips.
-
Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system or a contractility measurement system like an IonOptix system.
-
Superfusion and Pacing: Superfuse the cells with Tyrode's solution at 37°C and electrically stimulate them at a physiological frequency (e.g., 1 Hz).
-
Baseline Recording: Record baseline parameters of cardiomyocyte contraction, including peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relengthening (TR90).
-
Drug Application: Apply this compound at various concentrations to the superfusion solution.
-
Data Recording: Record the contractile parameters at each drug concentration.
Electrophysiological Recording (Patch-Clamp)
The patch-clamp technique is used to measure the activity of ion channels in isolated cardiomyocytes, providing direct evidence for the molecular mechanisms underlying the effects of this compound on cardiac electrophysiology.[16]
Protocol:
-
Cell Preparation: Use freshly isolated atrial or ventricular myocytes.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocol:
-
To study the effect on L-type Ca2+ current (ICa,L), hold the cell at a potential that inactivates sodium channels (e.g., -40 mV) and apply depolarizing steps (e.g., to 0 mV).
-
To study the acetylcholine-activated potassium current (IKACh), use a voltage ramp protocol.
-
-
Drug Application: Apply this compound to the extracellular solution.
-
Data Analysis: Measure the changes in current amplitude and kinetics in response to this compound.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Effects of this compound on Langendorff Perfused Rat Heart
| Parameter | Baseline | 1 nM Muscarine | 10 nM Muscarine | 100 nM Muscarine | 1 µM Muscarine |
| Heart Rate (bpm) | 280 ± 15 | 265 ± 12 | 220 ± 18 | 150 ± 20 | 90 ± 10 |
| LVDP (mmHg) | 95 ± 8 | 92 ± 7 | 85 ± 6 | 70 ± 5 | 55 ± 4 |
| Coronary Flow (mL/min) | 12 ± 1.5 | 11.8 ± 1.4 | 11.5 ± 1.2 | 11.0 ± 1.1 | 10.5 ± 1.0 |
Values are presented as mean ± SEM.
Table 2: Effects of this compound on Isolated Rat Ventricular Myocyte Contractility
| Parameter | Control | 100 nM Muscarine | 1 µM Muscarine |
| Peak Shortening (% of cell length) | 5.2 ± 0.4 | 4.8 ± 0.3 | 4.1 ± 0.3 |
| Time-to-Peak Shortening (ms) | 150 ± 10 | 145 ± 9 | 142 ± 8 |
| Time-to-90% Relengthening (ms) | 350 ± 20 | 340 ± 18 | 330 ± 15 |
Values are presented as mean ± SEM.
Table 3: Effect of this compound on Ion Currents in Isolated Atrial Myocytes
| Ion Current | Control | 1 µM Muscarine |
| IKACh (pA/pF) at -100 mV | -0.5 ± 0.1 | -8.5 ± 1.2 |
| ICa,L (pA/pF) at 0 mV | -10.2 ± 0.8 | -6.5 ± 0.6 |
Values are presented as mean ± SEM.
Conclusion
The protocols and application notes provided herein offer a robust framework for the detailed investigation of this compound's role in cardiac function. By employing a multi-faceted approach that combines ex vivo whole-heart studies, in vitro single-cell contractility assays, and electrophysiological recordings, researchers can gain a comprehensive understanding of the physiological and molecular effects of muscarinic receptor activation in the heart. This knowledge is essential for the development of safe and effective cardiovascular drugs.
References
- 1. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. adinstruments.com [adinstruments.com]
- 13. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contractility assessment in enzymatically isolated cardiomyocytes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Modeling effects of voltage dependent properties of the cardiac muscarinic receptor on human sinus node function | PLOS Computational Biology [journals.plos.org]
Troubleshooting & Optimization
proper storage and handling conditions to ensure Muscarine Chloride stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides comprehensive guidance on proper storage, handling, and experimental troubleshooting to ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound is an extremely hygroscopic solid and requires careful storage to maintain its stability.[1] It should be stored in a tightly sealed container in a dry, dark, and well-ventilated area.[2][3] For optimal long-term stability, storage at -20°C is recommended for months to years.[4] For short-term storage (days to weeks), 0-4°C is suitable.[4] Some hydrated forms may be stored at room temperature with a desiccant.[5]
Q2: How should I store this compound solutions?
A2: Aqueous solutions of this compound are generally considered stable.[1] For short-term storage (days to weeks), stock solutions can be kept at 0-4°C.[4] For longer-term storage (months), it is best to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Q3: What are the critical safety precautions when handling this compound?
A3: this compound is a potent and toxic alkaloid; it can be fatal if swallowed or absorbed through the skin.[2][7] Always handle it in a well-ventilated area, preferably a chemical fume hood.[7] Essential Personal Protective Equipment (PPE) includes a lab coat, chemical-resistant gloves, and safety goggles.[7] When handling the powder, a dust mask is also recommended to prevent inhalation.[7] Avoid all personal contact and wash hands thoroughly after handling.[2]
Q4: What is the antidote for this compound poisoning?
A4: The specific and effective antidote for muscarine poisoning is atropine, which acts as a competitive antagonist at muscarinic acetylcholine receptors.[4][7] Symptoms of poisoning include profuse sweating, excessive salivation, visual disturbances, and gastrointestinal distress.[2]
Q5: Which signaling pathways are activated by this compound?
A5: this compound is a selective agonist for muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[8] There are five subtypes (M1-M5) that couple to different signaling cascades.[8][9]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
Storage and Stability Data
The following table summarizes the key storage and physicochemical properties of this compound.
| Parameter | Solid (Powder) | Solution |
| Short-Term Storage | 0 - 4 °C (days to weeks), dry and dark.[4] | 0 - 4 °C (days to weeks).[4] |
| Long-Term Storage | -20 °C (months to years).[4][6] | -20 °C or -80°C (months).[4][6] |
| Shelf Life | >2 years if stored properly.[4] | Up to 6 months at -80°C.[6] |
| Key Stability Concerns | Extremely hygroscopic; must be protected from moisture.[1][2][3] | Stable in aqueous solutions; avoid repeated freeze-thaw cycles.[1][7] |
| Appearance | White to light yellow crystalline powder.[1][3] | N/A |
| Solubility | Very soluble in water and ethanol. Soluble in DMSO.[1][4] | N/A |
| Molecular Weight | 209.71 g/mol (anhydrous basis).[4] | N/A |
Troubleshooting Guides
Issue 1: Inconsistent or no response in a functional assay (e.g., calcium mobilization).
-
Possible Cause 1: Compound Degradation.
-
Solution: Improper storage, especially exposure to moisture, can degrade the compound.[7] Ensure the powder is stored in a desiccated environment and that stock solutions are fresh or have been stored properly at -20°C or below.
-
-
Possible Cause 2: Low Receptor Expression.
-
Possible Cause 3: Incorrect Concentration Range.
-
Possible Cause 4: Suboptimal Cell Health.
-
Solution: Use cells that are healthy, within a low passage number, and at an appropriate confluency. Check for any signs of contamination.[10]
-
Issue 2: High background or variability in experimental results.
-
Possible Cause 1: Edge Effects in Microplates.
-
Possible Cause 2: Reagent Preparation and Addition.
-
Possible Cause 3: Receptor Desensitization.
Issue 3: Muscarine treatment is causing cell death.
-
Possible Cause 1: Cytotoxicity at High Concentrations.
-
Solution: While Muscarine's primary effect is receptor activation, very high concentrations can be cytotoxic. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to identify the toxic threshold in your cell line and use concentrations below this level for functional experiments.[10]
-
-
Possible Cause 2: Excitotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is highly hygroscopic.[2]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable solvent such as sterile, deionized water or DMSO.[1][4] For a 10 mM stock solution using a compound with a molecular weight of 209.71 g/mol , dissolve 2.10 mg in 1 mL of solvent.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store short-term at 4°C or long-term at -20°C or -80°C.[4]
Protocol 2: Calcium Imaging Assay for mAChR Activation
This protocol measures the increase in intracellular calcium ([Ca2+]) following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
-
Cell Plating: Plate cells expressing the target muscarinic receptor in a 96-well, black-walled, clear-bottom microplate and culture until they reach the desired confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow the cells to take up the dye.
-
Washing: Gently wash the cells with HBSS to remove any extracellular dye.
-
Compound Addition: Place the plate in a fluorescence microplate reader. Record the baseline fluorescence. Using the instrument's injection system, add varying concentrations of this compound to the wells.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: Calculate the change in fluorescence from the baseline (e.g., peak fluorescence minus baseline). Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[11]
References
- 1. This compound | C9H20ClNO2 | CID 16817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nrm.dfg.ca.gov [nrm.dfg.ca.gov]
- 4. medkoo.com [medkoo.com]
- 5. (±)-Muscarine chloride hydrate 98 (HPLC) CAS 2936-25-6 [sigmaaldrich.com]
- 6. invivochem.net [invivochem.net]
- 7. benchchem.com [benchchem.com]
- 8. Muscarine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
overcoming Muscarine Chloride solubility issues in aqueous solutions for experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Muscarine Chloride in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
This compound is readily soluble in water.[1][2] Concentrations of up to 50 mg/mL in water can be achieved, though this may require ultrasonic treatment and warming.[3] For general laboratory use, preparing a high-concentration stock solution in sterile, high-purity water (e.g., Milli-Q) is recommended.
Q2: How should I prepare stock and working solutions of this compound?
A detailed protocol for preparing a 100 mM stock solution is provided in the "Experimental Protocols" section. The general steps involve dissolving the this compound powder in sterile water to create a concentrated stock solution. This stock solution is then diluted to the final working concentration using your experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium).
Q3: What are the recommended storage conditions for this compound solutions?
To ensure long-term stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[3] It is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: Do I need to adjust the pH of my this compound stock solution?
Generally, it is not necessary to adjust the pH of a this compound stock solution prepared in water. The small volume of the stock solution added to a well-buffered experimental solution should not significantly alter the final pH. However, it is always best practice to verify the final pH of your working solution to ensure it is within the optimal range for your specific experiment.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible particulates immediately after dissolving.
-
Possible Cause: Incomplete dissolution or the presence of impurities.
-
Solution:
-
Verify the Solvent: Ensure you are using a high-purity water source (e.g., distilled, deionized, or Milli-Q water).
-
Apply Gentle Heat and Agitation: Warming the solution in a 37°C water bath and vortexing or sonicating can facilitate dissolution.
-
Check for Contamination: If the problem persists, the issue may be with the buffer or water source. Prepare a fresh solution using a different stock of buffer and freshly purified water.
-
Sterile Filtration: After achieving complete dissolution, it is good practice to sterilize the solution by passing it through a 0.22 µm filter. This will also remove any minor, undissolved impurities.
-
Issue 2: A precipitate formed after adding my aqueous this compound stock solution to my cell culture media or physiological buffer.
-
Possible Cause: Precipitation upon dilution into a complex buffer can be due to interactions between this compound and buffer components, or a change in pH affecting the solubility of other media components.
-
Solution:
-
Buffer Compatibility: While this compound is highly water-soluble, certain buffers, particularly those containing high concentrations of phosphate (like PBS), can sometimes cause precipitation of salts when other compounds are introduced.
-
pH Considerations: Ensure the final pH of your experimental buffer is within a physiological range (typically 7.2-7.4). A significant shift in pH upon adding the stock solution could affect buffer integrity.
-
Issue 3: Inconsistent or no response in a functional assay (e.g., calcium mobilization).
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Incorrect Cell Density.
-
Solution: Optimize cell density for your specific assay to ensure a robust signal.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Verify the expression of the target muscarinic receptor subtype in your cell line using a validated method such as radioligand binding or western blotting.[4]
-
-
Possible Cause 4: Issue with Assay Buffer.
-
Solution: Ensure the assay buffer composition and pH are optimal for the cells and the receptor function.[4]
-
Data Presentation
Table 1: Solubility of this compound
| Compound | Solvent | Concentration | Notes | Reference |
| This compound | Water (H₂O) | 50 mg/mL (238.42 mM) | May require sonication and warming to achieve. | [3][5] |
| This compound | Water (H₂O) | Readily soluble | General characteristic noted. | [2] |
| This compound | Deionized Water | ≥20 mg/mL | [6] | |
| This compound | Ethanol | Very Soluble | [1] | |
| This compound | DMSO | 2 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 209.71 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare a 100 mM solution, you need 20.971 mg of this compound per 1 mL of water. For example, to make 2 mL of stock solution, weigh out 41.94 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile water.
-
Mixing: Cap the tube securely and vortex thoroughly. If the powder does not dissolve completely, place the tube in a sonicator bath or a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
Protocol 2: Preparation of a 100 µM this compound Working Solution
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium)
-
Sterile tubes
Methodology:
-
Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.
-
Dilution Step: For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.
-
Mixing: Gently vortex the tube to ensure the solution is homogeneous.
-
pH Check: Verify that the final pH of the working solution is appropriate for your experiment.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store dilute working solutions for long periods.
Visualizations
Caption: Troubleshooting workflow for muscarine dissolution.
Caption: Gq-coupled muscarinic receptor signaling pathway.
References
- 1. This compound | C9H20ClNO2 | CID 16817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. (+)-Muscarine chloride 95 TLC, powder 2303-35-7 [sigmaaldrich.com]
- 6. (±)-Muscarine chloride hydrate 98 (HPLC) CAS 2936-25-6 [sigmaaldrich.com]
strategies to mitigate potential off-target effects of Muscarine Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and FAQs to help mitigate potential off-target effects and address common issues encountered during experiments with Muscarine Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent parasympathometic agent that acts as an agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors, M1 through M5, which are involved in a variety of physiological processes.[1]
Q2: What are the primary signaling pathways activated by this compound?
The activation of muscarinic receptors by muscarine triggers distinct downstream signaling cascades depending on the receptor subtype:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3]
-
M2 and M4 receptors typically couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q3: What are the potential "off-target" effects of this compound?
For a non-selective agonist like muscarine, "off-target" effects can be categorized in two ways:
-
Effects on unintended muscarinic receptor subtypes: Since muscarine activates all five mAChR subtypes with similar potency, its effects in a biological system will be the composite of activating multiple receptor subtypes, which may not be the desired outcome for the experiment.[1] For instance, if the goal is to study M1 receptor-mediated cognitive enhancement, the simultaneous activation of M2 receptors in the heart leading to bradycardia would be an undesirable off-target effect.
-
Effects on non-muscarinic receptors: While muscarine is highly selective for muscarinic receptors, at very high concentrations, it may interact with other receptors.[4] However, significant effects on nicotinic acetylcholine receptors are generally observed at much higher concentrations than those required to activate muscarinic receptors.
Q4: How can I mitigate the effects of activating multiple muscarinic receptor subtypes in my experiment?
The most effective strategy is to use subtype-selective antagonists to block the effects at undesired receptor subtypes. By selectively antagonizing all but the subtype of interest, you can pharmacologically isolate the effects mediated by a single muscarinic receptor subtype. For example, to study M1 receptor-mediated responses in a system that also expresses M2 and M3 receptors, you could pre-incubate your preparation with selective M2 and M3 antagonists before applying muscarine.
Another advanced strategy is the use of Positive Allosteric Modulators (PAMs) . PAMs do not activate the receptor directly but can enhance the affinity and/or efficacy of the endogenous agonist (acetylcholine) or an externally applied agonist (like muscarine) at a specific receptor subtype. This can allow for the use of lower concentrations of the primary agonist, thereby reducing the likelihood of activating other receptor subtypes.
Troubleshooting Guides
Problem 1: High variability in experimental results between assays.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cell line authenticity, passage number, confluency, and serum batches are consistent across experiments. These factors can impact muscarinic receptor expression and signaling.
-
-
Possible Cause: Reagent quality and handling.
-
Solution: Use high-purity this compound and prepare fresh solutions for each experiment. Ensure proper storage of stock solutions to prevent degradation.
-
-
Possible Cause: Receptor desensitization and internalization.
-
Solution: Prolonged or repeated exposure to muscarine can lead to a decrease in receptor responsiveness. Minimize pre-incubation and incubation times with muscarine. If possible, perform kinetic reads to capture the initial response.
-
Problem 2: No or weak response to this compound in a functional assay (e.g., calcium mobilization or cAMP inhibition).
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: Verify the expression of the target muscarinic receptor subtype in your cell line using techniques like radioligand binding, western blotting, or qPCR.
-
-
Possible Cause: Incorrect muscarine concentration range.
-
Solution: Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to determine the optimal concentration range for your specific cell system and response.
-
-
Possible Cause: Issues with the assay buffer.
-
Solution: Ensure the assay buffer composition, pH, and ion concentrations are optimal for cell health and receptor function.
-
Problem 3: High background or non-specific signal in the assay.
-
Possible Cause (Radioligand Binding Assay): Inadequate washing or excessively high radioligand concentration.
-
Solution: Optimize the number and duration of wash steps to effectively remove unbound radioligand. Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.
-
-
Possible Cause (Functional Assays): Cell health issues or dye-loading problems (e.g., calcium flux assays).
-
Solution: Ensure cells are healthy and not overly confluent. Optimize dye loading conditions (concentration, time, and temperature) to ensure proper intracellular retention and minimal leakage.
-
Quantitative Data
The binding affinity (Ki) and functional potency (EC50) of this compound can vary depending on the experimental system and assay conditions. It is always recommended to determine these values empirically in your specific model. Below is a compilation of reported binding affinities for muscarine at human muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Reference(s) |
| M1 | 2.8 | 8.55 | [4] |
| M2 | 4.5 | 8.35 | [4] |
| M3 | 3.2 | 8.49 | [4] |
| M4 | Data not readily available | - | |
| M5 | Data not readily available | - |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ki of this compound
This assay measures the ability of this compound to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add 1 µM atropine instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).
-
Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay for M1, M3, and M5 Receptor Activation
This assay measures the increase in intracellular calcium upon activation of Gq-coupled muscarinic receptors.
Materials:
-
Cells expressing the human M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for a short period.
-
Add varying concentrations of this compound to the wells using the instrument's liquid handler.
-
Continuously record the fluorescence intensity over time to measure the calcium mobilization.
-
Analyze the data by calculating the change in fluorescence from baseline (e.g., peak fluorescence - baseline fluorescence).
-
Plot the response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 3: cAMP Assay for M2 and M4 Receptor Activation
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi-coupled muscarinic receptors.
Materials:
-
Cells expressing the human M2 or M4 receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period.
-
Incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.
-
Plot the percent inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound to generate an inhibitory dose-response curve and determine the EC50 (or IC50) value.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Strategy to mitigate off-target subtype effects.
Caption: Troubleshooting logic for weak experimental response.
References
troubleshooting unexpected results in Muscarine Chloride experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Reagent and Solution Preparation
Question 1: My this compound solution is cloudy or has particulates. What should I do?
Answer: Cloudiness or particulates can indicate incomplete dissolution or impurities. Follow these steps to resolve the issue:
-
Verify the Solvent: this compound is readily soluble in water. Ensure you are using a high-purity water source (e.g., distilled, deionized, or Milli-Q water).
-
Gentle Heat and Agitation: Warming the solution to 37°C in a water bath and vortexing or sonicating can help dissolution. For higher concentrations, such as 50 mg/mL, ultrasonic treatment and warming may be necessary.
-
Check for Contamination: If the problem persists, the issue might be with your buffer or water source. Prepare a fresh solution using a new stock of buffer and freshly purified water.
-
Sterile Filtration: After achieving full dissolution, it is good practice to sterilize your solution by passing it through a 0.22 µm filter. This will also remove any minor, undissolved impurities.
Question 2: What are the recommended storage conditions for this compound solutions?
Answer: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Design and Execution
Question 3: I am observing no or a very weak response to this compound in my cell-based assay. What are the possible causes?
Answer: A lack of response can stem from several factors:
-
Low Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype at a sufficient level.[1] It is crucial to verify receptor expression using a validated method like radioligand binding or Western blotting.[2]
-
Incorrect Muscarine Concentration: The concentration range you are using might be too low to elicit a response. It is advisable to perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to determine the optimal concentration range for your specific system.[1]
-
Receptor Desensitization: Prolonged exposure to muscarine can lead to receptor desensitization and internalization, reducing the cellular response.[3] To mitigate this, minimize pre-incubation and incubation times with the agonist.[1][3]
-
Poor Cell Health: Suboptimal cell culture conditions, high passage number, or contamination can lead to a general lack of responsiveness.[1][3] Ensure your cells are healthy and cultured under consistent conditions.
Question 4: My dose-response curves for this compound are highly variable between experiments. How can I improve consistency?
Answer: Variability in dose-response curves can be minimized by addressing the following:
-
Consistent Cell Handling: Use cells at a consistent passage number and confluency. Ensure even cell seeding to reduce well-to-well variability.[3]
-
Reagent Quality and Preparation: Use high-purity this compound and prepare fresh dilutions for each experiment. Inaccurate pipetting or improperly mixed reagents can introduce significant variability.[1]
-
Assay Conditions: Maintain consistent assay parameters such as buffer composition, pH, temperature, and incubation times across all experiments.[3]
-
Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water to create a humidity barrier.[1]
Question 5: I am seeing unexpected or off-target effects in my experiment. How can I confirm the effect is mediated by the intended muscarinic receptor?
Answer: To confirm the observed effect is on-target, you can use a selective antagonist for the muscarinic receptor subtype you are studying. Pre-incubating your cells with the antagonist before adding this compound should block the response if it is mediated by the target receptor. Atropine is a general muscarinic receptor antagonist that can be used to confirm a muscarinic-mediated effect.[4]
Data Interpretation
Question 6: Which signaling pathway should I expect this compound to activate?
Answer: this compound is an agonist for all five muscarinic acetylcholine receptor subtypes (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that activate different signaling pathways depending on the subtype.[1][5]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1][5][6] Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[7][8][9]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1][5] Activation of this pathway inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5]
Data Presentation
Table 1: Binding Affinities (Ki) of Muscarine for Human Muscarinic Receptor Subtypes
This table summarizes the binding affinities of muscarine for the human M1, M2, and M3 muscarinic receptor subtypes stably expressed in Chinese Hamster Ovary (CHO-K1) cells, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Cell Line | Receptor Subtype | Muscarine Ki (nM) |
| CHO-K1 | M1 | 230[10] |
| CHO-K1 | M2 | 1,800[10] |
| CHO-K1 | M3 | 210[10] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is used to measure the functional potency of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium.[2][11]
Materials:
-
CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype.[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2]
-
This compound.
-
96-well black-walled, clear-bottom plates.[2]
-
Fluorescence microplate reader with automated injection capabilities.[2]
Methodology:
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.[2]
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).[2]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.[2][3]
-
Data Analysis: Calculate the change in fluorescence from baseline to determine the response. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[3]
Protocol 2: cAMP Assay
This assay is used to measure the functional potency of this compound at Gi-coupled muscarinic receptors (M2, M4) by detecting changes in intracellular cAMP levels.[11]
Materials:
-
CHO or HEK293 cells stably expressing the M2 or M4 receptor subtype.[11]
-
cAMP assay kit (e.g., HTRF-based).[11]
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
Low-volume 384-well plates.[11]
-
HTRF-compatible plate reader.[11]
Methodology:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.[11]
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound.[11]
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.[11]
-
cAMP Detection: Add the cAMP detection reagents as per the kit manufacturer's instructions. Incubate for 60 minutes at room temperature, protected from light.[11]
-
Signal Reading: Read the plate on an HTRF-compatible plate reader.[11]
-
Data Analysis: Calculate the HTRF ratio and convert it to a cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.[11]
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological actions of pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing Muscarine Chloride concentration for maximal receptor activation
Welcome to the technical support center for optimizing Muscarine Chloride concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for achieving maximal muscarinic receptor activation.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentration ranges for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type, the specific muscarinic receptor subtype being studied (M1-M5), and the experimental endpoint. However, a general starting point for dose-response experiments is to use a wide concentration range, typically from 1 nM to 1 mM.[1] For specific effects, it is recommended to test concentrations around the EC50 value of the receptor subtype of interest.[1]
Q2: Which muscarinic receptor subtypes are coupled to which signaling pathways?
A2: Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes that couple to different G proteins to initiate distinct signaling cascades:[2][3][4][5]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[2][3][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][9]
-
M2 and M4 receptors typically couple to Gi/o proteins.[2][3][6] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]
Q3: How can I determine the EC50 of this compound for my specific cell line?
A3: To determine the half-maximal effective concentration (EC50), you need to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (typically in half-log or log increments) and measuring the biological response at each concentration. The data is then plotted with the logarithm of the this compound concentration on the x-axis and the response on the y-axis. A sigmoidal curve is fitted to the data, and the concentration that produces 50% of the maximal response is the EC50.[1]
Troubleshooting Guide
Problem 1: No or weak response to this compound.
-
Possible Cause 1: Incorrect Receptor Subtype Expression. The cell line may not express the muscarinic receptor subtype you are targeting, or the expression level may be too low.
-
Solution: Verify receptor expression using techniques like RT-PCR, Western blot, or radioligand binding assays.[10]
-
-
Possible Cause 2: Inappropriate Assay for the Receptor Subtype. You might be using an assay that measures a signaling pathway not coupled to the expressed receptor subtype (e.g., using a calcium flux assay for M2/M4 receptors).
-
Possible Cause 3: Incorrect this compound Concentration Range. The concentrations used may be too low to elicit a response or so high that they cause rapid and profound desensitization.[1]
-
Solution: Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to identify the optimal concentration range for your specific cell system and response.[1]
-
-
Possible Cause 4: Issues with Cell Health or Culture Conditions. Unhealthy cells or suboptimal culture conditions can lead to a general lack of responsiveness.
-
Solution: Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Check for signs of contamination.[1]
-
Problem 2: High background signal or inconsistent results.
-
Possible Cause 1: Assay Reagent Issues. Reagents may be expired, improperly stored, or prepared incorrectly.
-
Solution: Check the expiration dates and storage conditions of all reagents. Prepare fresh solutions and buffers.
-
-
Possible Cause 2: Cell Plating Inconsistency. Uneven cell seeding can lead to variability in the response.
-
Solution: Ensure a uniform cell suspension and consistent plating density across all wells.[12]
-
-
Possible Cause 3: Compound Interference. The this compound stock solution or the compound itself might interfere with the assay's detection method (e.g., autofluorescence).
-
Solution: Run control wells with the compound in the absence of cells to check for interference.
-
Problem 3: Biphasic dose-response curve.
-
Possible Cause 1: Activation of Multiple Receptor Subtypes with Different Affinities. The cell line may express multiple muscarinic receptor subtypes that have opposing effects or different sensitivities to this compound.[13]
-
Solution: Use subtype-selective antagonists to isolate the response of a single receptor subtype.
-
-
Possible Cause 2: Receptor Desensitization at High Concentrations. High concentrations of agonists can lead to receptor desensitization, causing a decrease in the response at the top of the dose-response curve.
-
Solution: Reduce the incubation time with this compound or use a lower concentration range.
-
Data Presentation
Table 1: Example Agonist Potency at Muscarinic Receptors
| Receptor | Agonist | EC50 | Cell Line | Assay Type |
| M1 | Oxotremorine | 9.17 x 10⁻⁷ M | Nomad CHRM1 | Calcium Flux |
| M2 | Carbachol | ~40 µM | U2OS | Redistribution Assay |
| M3 | Acetylcholine | 20 pM - 8 µM | CHO | Calcium Flux |
| M4 | Acetylcholine | - | CHO | - |
| M5 | Atropine (Antagonist IC50) | 0.0088 µM | CHO-K1 | IP-One (TR-FRET) |
Note: This table provides example data from various sources and is for illustrative purposes.[6][12][14][15] EC50 values are highly dependent on the specific experimental conditions.
Experimental Protocols
Calcium Flux Assay (for M1, M3, M5 Receptors)
-
Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor (M1, M3, or M5) in a 96-well or 384-well black, clear-bottom assay plate and culture overnight.[6][16]
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for 1 hour.[6][16]
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound dilutions to the wells.[14][16]
-
Data Acquisition: Continuously record the fluorescence intensity for a set period (e.g., 90-210 seconds) after compound addition.[14][16]
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. For agonists, calculate EC50 values from the concentration-response curves.[6]
IP-One Assay (for M1, M3, M5 Receptors)
-
Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor in an appropriate assay plate.[6]
-
Stimulation: Stimulate the cells with the test compounds in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[6][17]
-
Lysis and Detection: Lyse the cells and detect IP1 levels using a competitive immunoassay, typically based on HTRF technology.[6][18] In this assay, a decrease in the FRET signal is inversely proportional to the amount of IP1 produced.[6]
-
Data Analysis: Generate concentration-response curves to determine the EC50 of agonists.[6]
cAMP Assay (for M2, M4 Receptors)
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[6]
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[6]
-
Compound Addition: Add the test compounds (agonists or antagonists) to the cells.[6]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing technologies like HTRF.[6] A decrease in the FRET signal corresponds to a decrease in cAMP levels.[6]
-
Data Analysis: Generate concentration-response curves to determine the EC50 of agonists.
Visualizations
Caption: Gq Protein-Coupled Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.
Caption: Gi Protein-Coupled Signaling Pathway for M2 and M4 Muscarinic Receptors.
Caption: Experimental Workflow for a Calcium Flux Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. youtube.com [youtube.com]
- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 15. innoprot.com [innoprot.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
identifying and addressing sources of variability in Muscarine Chloride studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and addressing sources of variability in studies involving Muscarine Chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Question | Answer |
| My cells are not responding, or the response is very weak after applying this compound. What are the possible causes and solutions? | Possible Causes: 1. Low or absent receptor expression: The cell line you are using may not endogenously express the muscarinic receptor subtype of interest at a sufficient level.[1] 2. Receptor desensitization: Prolonged or repeated exposure to high concentrations of this compound can lead to receptor desensitization and internalization.[2][3][4][5] 3. Incorrect this compound concentration: The concentration range used may be too low to elicit a response or so high that it causes rapid desensitization. 4. Degraded this compound: Improper storage or handling of this compound can lead to its degradation.[1][6] 5. Suboptimal cell health: Unhealthy or confluent cells may not respond appropriately. Solutions: 1. Verify receptor expression: Confirm the expression of the target muscarinic receptor subtype in your cell line using techniques like qPCR, Western blotting, or radioligand binding assays.[1] Consider using a cell line known to express the receptor of interest or transiently transfecting your cells. 2. Minimize agonist exposure: Reduce the duration of this compound exposure. For kinetic assays, apply it immediately before measurement. If pre-incubation is necessary, use the lowest effective concentration for the shortest possible time. Allow for a recovery period in an agonist-free medium to permit re-sensitization.[2] 3. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 1 nM to 1 mM) to determine the optimal concentration for your specific cell system and response.[7] 4. Ensure proper handling: Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[6][8] 5. Maintain healthy cell cultures: Use cells at a low passage number and ensure they are at an optimal confluency for your assay. |
| I am observing high background noise or a high basal signal in my assay. How can I reduce it? | Possible Causes: 1. Constitutive receptor activity: Some GPCRs can be active even without an agonist. 2. Non-specific binding of reagents: This is particularly relevant for radioligand binding assays.[9] 3. Cellular autofluorescence: In fluorescence-based assays, cells themselves can contribute to the background signal. Solutions: 1. Use an inverse agonist: If constitutive activity is suspected, an inverse agonist can be used to reduce the basal signal.[9] 2. Optimize washing steps: In binding assays, increase the number and stringency of washing steps to remove unbound ligands.[1] 3. Include proper controls: Use appropriate controls, such as cells not expressing the receptor or treatment with a known antagonist, to determine the level of non-specific signal. For binding assays, include a condition with a high concentration of an unlabeled ligand to determine non-specific binding.[1][9] 4. Background subtraction: In fluorescence assays, measure the fluorescence of control wells (e.g., cells without the fluorescent dye) and subtract this value from your experimental wells. |
| My experimental results are highly variable between replicates. What are the common sources of this variability? | Possible Causes: 1. Inconsistent cell numbers: Variation in the number of cells seeded per well. 2. Pipetting errors: Inaccurate or inconsistent pipetting of reagents, especially at low volumes.[9] 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to changes in reagent concentrations. 4. Incomplete mixing of solutions: Failure to properly mix stock solutions or dilutions.[6] Solutions: 1. Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure a homogenous cell suspension while plating. 2. Calibrate and use proper pipetting techniques: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting.[9] 3. Minimize edge effects: Avoid using the outermost wells of your plates for critical experiments. Fill the outer wells with sterile water or media to create a humidity barrier. 4. Thoroughly mix all solutions: Vortex stock solutions and dilutions before use. |
| How should I prepare and store this compound solutions? | Preparation: this compound is readily soluble in water and ethanol.[6] To prepare a stock solution, dissolve the powder in high-purity water (e.g., Milli-Q) or a suitable buffer. Gentle warming (e.g., 37°C) and vortexing or sonication can aid dissolution. After complete dissolution, it is recommended to sterilize the solution by passing it through a 0.22 µm filter. Storage: Store this compound powder in a cool, dry, and dark place.[8][10] Prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -20°C or -80°C for long-term stability.[6][8] Protect solutions from light by using amber vials or wrapping tubes in foil.[6] |
Quantitative Data
The following tables summarize the half-maximal effective concentration (EC50) values for this compound and other common muscarinic agonists across the five human muscarinic receptor subtypes (M1-M5). These values are illustrative and can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Table 1: EC50 Values of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Reported EC50 (nM) | Assay Type | Cell Line |
| M1 | ~2700 | Hyperpolarization | Nucleus Raphe Magnus (NRM) cells |
| M2 | Data not readily available | - | - |
| M3 | Data not readily available | - | - |
| M4 | Data not readily available | - | - |
| M5 | Data not readily available | - | - |
Note: Specific EC50 values for this compound across all receptor subtypes are not consistently reported in a single source. The value for M1 is derived from a study on NRM cells and may not be directly comparable to other cell systems.[7]
Table 2: EC50 Values of Other Muscarinic Agonists for Human Muscarinic Receptor Subtypes
| Agonist | Receptor Subtype | Reported EC50 | Assay Type | Cell Line |
| Acetylcholine | M1 | 56 nM | Calcium Mobilization | CHO-M1 |
| Carbachol | M1 | 1.7 µM | Calcium Mobilization | CHO-M1 |
| Pilocarpine | M1 | 6.8 µM | Calcium Mobilization | CHO-M1 |
| Oxotremorine M | M4 | 88.7 nM | Calcium Mobilization (engineered) | CHO-K1/M4/Gα15 |
| Bethanechol | M1 | 35 µM | Not Specified | Not Specified |
| Bethanechol | M3 | 14.5 µM | Not Specified | Not Specified |
| Bethanechol | M4 | 7 µM | Not Specified | Not Specified |
| Bethanechol | M5 | 32 µM | Not Specified | Not Specified |
Data compiled from multiple sources.[11][12]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[13]
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Prepare reagents: Dilute the cell membranes, radioligand, test compound, and non-specific control to their final concentrations in ice-cold Assay Buffer.
-
Set up the assay plate: In a 96-well plate, add the following to the respective wells:
-
Total Binding: Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay Buffer, radioligand, non-specific control, and cell membranes.
-
Competition Binding: Assay Buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubate: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvest: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.[1][13]
-
Count: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol is for measuring the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound or other agonist
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
-
Wash (if required): Some dye kits require a washing step to remove excess extracellular dye. If so, gently wash the cells with Assay Buffer.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject the this compound solution at various concentrations into the wells.
-
Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical experimental workflow for a radioligand binding assay.
Troubleshooting Logic
Caption: A logical troubleshooting workflow for a 'no response' issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of human muscarinic acetylcholine receptor m2 subtypes is caused by their sequestration/internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor desensitization and downregulation induced by full and partial cholinergic agonists in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
best practices for preparing Muscarine Chloride stock solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides detailed guides and answers to frequently asked questions to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is readily soluble in high-purity water (e.g., distilled, deionized, or Milli-Q water) and ethanol. For most biological experiments, sterile, high-purity water is the preferred solvent.
Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: For long-term stability, this compound powder should be stored in a dry, dark place at -20°C. Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: How stable are aqueous solutions of this compound? A3: Aqueous solutions of this compound are generally stable. However, long-term stability can be affected by factors such as temperature, light exposure, and extreme pH. To ensure experimental reproducibility, it is best practice to use freshly prepared solutions or properly stored aliquots.
Q4: Is it necessary to filter-sterilize the stock solution? A4: For cell-based assays or other sterile applications, it is highly recommended to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter. This will also help remove any minor, undissolved impurities.
Q5: Do I need to adjust the pH of my this compound stock solution? A5: It is generally not necessary to adjust the pH of a stock solution prepared in water. When the stock solution is diluted into a well-buffered experimental solution (like PBS or cell culture medium), the buffer will maintain the appropriate pH for your assay.
Q6: What are the essential safety precautions when handling this compound? A6: this compound is a potent toxin that can be fatal if swallowed or in contact with skin. Always handle this compound in a well-ventilated area, such as a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Avoid all personal contact, including inhalation.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Notes | References |
| Molecular Weight | 209.71 g/mol | ||
| Solubility in Water | ≥50 mg/mL (238.42 mM) | May require sonication and gentle warming to fully dissolve. | |
| Solubility in DMSO | 2 mg/mL | ||
| Storage (Solid Powder) | -20°C (long-term) | Store in a dry, dark environment. | |
| Storage (Stock Solution) | -20°C (up to 1 month) -80°C (up to 6 months) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a high-concentration aqueous stock solution.
Materials:
-
This compound powder (MW: 209.71 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
0.22 µm sterile syringe filter
Methodology:
-
Calculation: To prepare a 100 mM solution, you will need 20.971 mg of this compound per 1 mL of water. For example, to make 2 mL of stock solution, weigh out 41.94 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of sterile water.
-
Mixing: Securely cap the tube and vortex thoroughly. If the powder does not dissolve completely, use a sonicator bath or a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Sterilization (Recommended): For use in cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a 100 µM this compound Working Solution
This protocol describes the dilution of the high-concentration stock solution to a final working concentration for a typical experiment.
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium)
-
Sterile tubes
Methodology:
-
Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.
-
Dilution Step: For example, to prepare 1 mL of the working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.
-
Mixing: Gently vortex the tube to ensure the solution is homogeneous.
-
Usage: Use the freshly prepared working solution immediately for your experiment. It is not recommended to store dilute working solutions.
Troubleshooting Guide
Q: My this compound powder is not dissolving completely. What should I do? A: Cloudiness or visible particulates can indicate incomplete dissolution.
-
Verify Solvent: Ensure you are using high-purity water.
-
Apply Gentle Heat and Agitation: Warming the solution in a 37°C water bath and/or using a sonicator can significantly aid dissolution.
-
Sterile Filtration: After dissolution, filtering the solution with a 0.22 µm filter can remove any remaining microparticulates.
Q: I am observing inconsistent or no response in my functional assay (e.g., calcium mobilization). What are the possible causes? A:
-
Compound Degradation: Ensure that your this compound solutions are either freshly prepared or have been stored properly at -20°C or -80°C in single-use aliquots.
-
Incorrect Cell Density: Optimize the cell density for your specific assay. Too few or too many cells can lead to suboptimal responses.
-
Low Receptor Expression: Verify the expression of the target muscarinic receptor subtype in your cell line using a validated method such as Western blotting or radioligand binding.
-
Assay Buffer Issues: Confirm that the composition and pH of your assay buffer are optimal for your cells and for receptor function.
Q: I am experiencing high background or non-specific binding in my radioligand binding assay. How can I resolve this? A:
-
Inadequate Washing: Ensure a sufficient number of washes with ice-cold buffer to effectively remove any unbound radioligand.
-
Radioligand Concentration is Too High: Use a radioligand concentration that is at or below the dissociation constant (Kd) for the receptor to minimize non-specific binding.
-
Insufficient Blocking: In your non-specific binding control wells, include a high concentration of a known non-radiolabeled ligand (e.g., atropine) to accurately determine the level of non-specific binding.
Signaling Pathway Visualization
Muscarine is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs). The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which subsequently results in an increase in intracellular calcium, a common readout in functional assays.
Caption: Gq-coupled muscarinic receptor signaling pathway.
preventing desensitization of muscarinic receptors during prolonged Muscarine Chloride exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges associated with muscarinic receptor desensitization during prolonged exposure to agonists like Muscarine Chloride.
Frequently Asked Questions (FAQs)
Q1: What is muscarinic receptor desensitization?
A1: Muscarinic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist results in a diminished response over time. This process is a crucial physiological feedback mechanism to prevent overstimulation of cells. It manifests in several stages, starting with a rapid uncoupling from G proteins within seconds to minutes (short-term desensitization), followed by a slower reduction in the number of receptors on the cell surface over minutes to hours (internalization and downregulation).[1][2][3]
Q2: What is the primary mechanism of rapid (short-term) desensitization?
A2: The primary mechanism of rapid desensitization involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs).[4][5] This phosphorylation event increases the receptor's affinity for β-arrestin proteins.[6] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade and reducing the cellular response.[4][7][8]
Q3: What is the difference between receptor internalization and downregulation?
A3: Receptor internalization (or sequestration) is the process where surface receptors are removed from the plasma membrane into the cell's interior via endocytic vesicles.[1][9][10] This process is often facilitated by β-arrestin and can be reversible, with receptors being recycled back to the cell surface after dephosphorylation, leading to resensitization.[1][7] Downregulation is a longer-term process that involves a decrease in the total number of receptors in the cell, often through lysosomal degradation of internalized receptors or reduced receptor synthesis.[1][3][9]
Q4: Do all muscarinic receptor subtypes (M1-M5) desensitize in the same way?
A4: No, there is subtype-specific regulation of desensitization. For instance, M1, M3, and M4 receptors primarily internalize through a clathrin-coated vesicle pathway that is dependent on β-arrestin and dynamin.[10][11] In contrast, the M2 receptor can utilize a clathrin-independent pathway and its internalization is not as strictly dependent on β-arrestin in some cell types.[10][11] The specific GRKs involved and the phosphorylation sites can also differ between subtypes, leading to variations in desensitization kinetics.[12]
Q5: How can allosteric modulators affect receptor desensitization?
A5: Allosteric modulators bind to a site on the receptor that is distinct from the agonist (orthosteric) binding site.[13] They can influence the receptor's conformation, which in turn can alter the affinity and efficacy of the orthosteric agonist.[13][14] Positive allosteric modulators (PAMs) can potentiate the agonist's effect, sometimes with less associated desensitization compared to increasing the agonist concentration.[15] This is because they can stabilize receptor conformations that are less prone to GRK phosphorylation and β-arrestin binding.[15][16]
Troubleshooting Guides
Problem 1: Rapid Loss of Signal in Calcium Imaging or IP1 Accumulation Assays
-
Issue: Upon application of this compound, you observe a strong initial signal (e.g., calcium peak) that rapidly decays despite the continued presence of the agonist.
-
Possible Cause: This is a classic sign of acute, homologous desensitization. The initial peak reflects Gq-protein-mediated signaling (for M1, M3, M5 subtypes), which is quickly terminated by GRK-mediated phosphorylation and β-arrestin binding, uncoupling the receptor from the G protein.[17][18]
-
Solutions & Experimental Strategies:
-
Inhibit GRK activity: Pre-incubate cells with a GRK inhibitor to reduce receptor phosphorylation. This can prolong the signaling response. A dominant-negative mutant of GRK2 (GRK2K220R) has been shown to prevent acute desensitization of the M2 receptor.[5]
-
Modulate β-arrestin: Use siRNA or CRISPR/Cas9 to knock down β-arrestin expression. This will interfere with the uncoupling process.
-
Use a Partial Agonist: In some systems, partial agonists can induce a sustained response with less desensitization compared to full agonists.[19] For example, pilocarpine may show less desensitization than carbachol in certain assays.[19]
-
Employ Allosteric Modulators: Co-application of a PAM with a lower concentration of this compound may produce a sustained signal with reduced desensitization.[20]
-
Problem 2: Decreased Maximal Response After Prolonged Pre-incubation with Agonist
-
Issue: After pre-incubating your cells with this compound for several hours, a subsequent stimulation (even after washing out the initial agonist) yields a significantly lower maximal response.
-
Possible Cause: This indicates receptor internalization and/or downregulation. A significant portion of the receptors are no longer on the cell surface and available for activation.[9][21] The half-time for M2 receptor downregulation in CHO cells has been estimated at approximately 2.3 hours with a high concentration of agonist.[9]
-
Solutions & Experimental Strategies:
-
Prevent Internalization: Conduct experiments at lower temperatures (e.g., 4°C) or use inhibitors of endocytosis like hypertonic sucrose, although these can have other cellular effects.[1]
-
Pharmacological Chaperones: For some receptor systems, cell-permeant antagonists or certain agonists, when applied chronically at low concentrations, can act as pharmacological chaperones.[22][23] They stabilize the receptor in the endoplasmic reticulum, promoting proper folding and increasing the total receptor pool, which may counteract downregulation.[24]
-
Assess Receptor Trafficking: Quantify the rate of internalization and recycling for your specific receptor subtype and cell line to optimize incubation times and recovery periods.
-
Data Summary
Table 1: Effects of Interventions on Muscarinic Receptor Desensitization
| Intervention | Receptor Subtype | Cell Line | Effect | Quantitative Change | Reference |
| Dominant-Negative GRK2 (K220R) | M2 | HEK | Prevented acute desensitization | Reduced agonist-dependent phosphorylation by ~50% | [5] |
| Prolonged Carbachol (10⁻⁴ M) | M2 | CHO-K1 | Induced Downregulation | t½ = 2.3 hours | [9] |
| Prolonged Carbachol (10⁻⁴ M) | M2 (I3-del mutant) | CHO-K1 | Slower Downregulation | t½ = 9.9 hours | [9] |
| Methacholine Pre-stimulation | M1 | CHO-m1 | Desensitization of Ins(1,4,5)P3 | ~4-fold shift in agonist dose-response curve | [25][26] |
| Acetylcholine (30 µM, 20 min) | M2/M3 | Mouse Ileum | Heterologous Desensitization | 7-fold increase in PGF2α EC50; 3-fold increase in Oxo-M EC50 | [27] |
Key Experimental Protocols
Protocol 1: Measuring Cell Surface Receptor Levels by Flow Cytometry
This protocol is used to quantify agonist-induced receptor internalization. It requires a receptor with an extracellular epitope tag (e.g., HA, FLAG).
-
Cell Preparation: Culture cells expressing the epitope-tagged muscarinic receptor to ~80-90% confluency.
-
Agonist Stimulation: Treat cells with the desired concentration of this compound or vehicle control for a time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Stopping Internalization: Place the plate on ice and wash cells twice with ice-cold PBS to stop the internalization process.
-
Cell Detachment: Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Antibody Staining (Non-permeabilized):
-
Resuspend cells in cold FACS buffer (PBS with 2% FBS).
-
Incubate with a primary antibody targeting the extracellular epitope tag for 1 hour on ice.
-
Wash cells three times with cold FACS buffer.
-
Incubate with a fluorescently-labeled secondary antibody for 30-45 minutes on ice, protected from light.
-
Wash cells three times with cold FACS buffer.
-
-
Flow Cytometry: Resuspend cells in FACS buffer and analyze on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors remaining on the cell surface. A decrease in MFI over time indicates receptor internalization.
Protocol 2: β-Arrestin Recruitment Assay (HTRF)
This assay measures the interaction between the receptor and β-arrestin, a key step in desensitization.
-
Cell Plating: Plate cells co-expressing the muscarinic receptor (tagged with a donor fluorophore, e.g., Lumi4-Tb) and β-arrestin (tagged with an acceptor fluorophore, e.g., d2) in a suitable assay plate.
-
Pre-incubation with Inhibitors (Optional): To test strategies for preventing desensitization, pre-incubate cells with compounds like GRK inhibitors or allosteric modulators for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add this compound at various concentrations to generate a dose-response curve. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
HTRF Reading: Read the plate on an HTRF-compatible reader. The HTRF signal is generated when the donor and acceptor tags are in close proximity, indicating receptor-arrestin interaction. The signal is directly proportional to the extent of β-arrestin recruitment.
Signaling Pathway and Workflow Diagrams
Caption: Canonical pathway of muscarinic receptor desensitization.
Caption: Troubleshooting logic for desensitization issues.
References
- 1. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of receptor kinases and arrestins in G protein-coupled receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. | Semantic Scholar [semanticscholar.org]
- 9. Internalization and down-regulation of human muscarinic acetylcholine receptor m2 subtypes. Role of third intracellular m2 loop and G protein-coupled receptor kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disentangling bias between Gq, GRK2, and arrestin3 recruitment to the M3 muscarinic acetylcholine receptor | eLife [elifesciences.org]
- 13. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Allosteric Modulation of Muscarinic Acetylcholine Receptors [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid and persistent desensitization of m3 muscarinic acetylcholine receptor-stimulated phospholipase D. Concomitant sensitization of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Muscarinic receptor desensitization and downregulation induced by full and partial cholinergic agonists in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological chaperoning of nAChRs: A therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nicotine is a Selective Pharmacological Chaperone of Acetylcholine Receptor Number and Stoichiometry. Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. physoc.org [physoc.org]
- 25. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 27. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the hygroscopic nature of Muscarine Chloride powder
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A: this compound is a toxic alkaloid originally isolated from the Amanita muscaria mushroom.[1][2] In research, it serves as a potent and selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][3] Its parasympathomimetic activity, mimicking the effects of acetylcholine, makes it a valuable tool for studying the parasympathetic nervous system, cholinergic signaling pathways, and the function of mAChR subtypes.[1][4][5]
Q2: What does it mean that this compound powder is "hygroscopic"?
A: The term "hygroscopic" indicates that this compound powder readily absorbs moisture from the atmosphere.[6][7] This can lead to the powder becoming clumpy, difficult to weigh accurately, and potentially impacting its stability and the concentration of prepared solutions.[8]
Q3: How should I properly store this compound powder?
A: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, temperatures of -20°C are recommended.[1] It is also advisable to store the container with a desiccant.
Q4: What are the recommended storage conditions for this compound solutions?
A: For prepared stock solutions, it is best to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[9] These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[10]
Q5: What are the primary safety concerns when handling this compound?
A: this compound is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[7][10] It is crucial to handle the powder in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][11] Symptoms of exposure include increased salivation, sweating, and tearing.[7][11] The specific antidote for muscarine poisoning is atropine.[1][11]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder is clumpy and difficult to handle. | Absorption of atmospheric moisture due to its hygroscopic nature. | Store the powder in a desiccator to remove excess moisture. Handle the powder in a low-humidity environment, such as a glove box, if possible. |
| Inconsistent experimental results. | Inaccurate weighing of the hygroscopic powder leading to incorrect solution concentrations. Degradation of the compound due to improper storage. | Always equilibrate the container to room temperature before opening to prevent condensation. Weigh the powder quickly. Prepare fresh solutions regularly and store them properly as aliquots at -20°C or -80°C. |
| Precipitate forms after dissolving the powder. | Incomplete dissolution or use of a buffer that is incompatible. | This compound is highly soluble in water. Use high-purity water to prepare stock solutions. Gentle warming (to 37°C) or sonication can aid dissolution. If precipitation occurs when diluting into a buffer like PBS, consider using an alternative such as HEPES or TRIS. |
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | 209.71 g/mol | [1][10] |
| Solubility in Water | 50 mg/mL | May require sonication and warming to achieve this concentration.[12] |
| Solubility in DMSO | 2 mg/mL | |
| Storage of Powder | -20°C for long-term | Store in a dry, dark place.[1] |
| Storage of Solution | -80°C for up to 6 months; -20°C for up to 1 month | In a suitable solvent.[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional)
Methodology:
-
Calculation: To prepare a 100 mM solution, 20.971 mg of this compound is required per 1 mL of water. For instance, to make 1 mL of stock solution, weigh out 20.971 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile water.
-
Mixing: Cap the tube securely and vortex thoroughly. If complete dissolution is not achieved, sonicate the tube or warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Sterilization (Optional): For sterile applications, the stock solution can be passed through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution to a Working Concentration
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Desired experimental buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation: Determine the required dilution factor. For example, to prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is necessary.
-
Dilution: To prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of the experimental buffer.
-
Mixing: Gently vortex the tube to ensure a homogenous solution.
-
pH Verification: Always check the final pH of your working solution to ensure it is within the optimal range for your experiment.
Visualizations
Caption: Workflow for handling hygroscopic this compound powder.
Caption: Simplified signaling pathways of muscarinic receptors.
References
- 1. medkoo.com [medkoo.com]
- 2. (+/-)-MUSCARINE CHLORIDE CAS#: 300-54-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacological actions of pure this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C9H20ClNO2 | CID 16817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation and handling of methacholine chloride testing solutions. Effect of the hygroscopic properties of methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
ensuring consistent delivery of Muscarine Chloride in perfusion systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to ensure the consistent and reliable delivery of Muscarine Chloride in your perfusion systems. Find answers to frequently asked questions and troubleshoot common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: High-purity, sterile water (e.g., Milli-Q or equivalent) is the recommended solvent for preparing this compound stock solutions. This compound is readily soluble in water.
Q2: How should I prepare my this compound stock and working solutions?
A2: A common practice is to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in sterile water. This stock solution can then be diluted to the final working concentration in your desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium).[1] Detailed protocols can be found in the "Experimental Protocols" section below.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To ensure long-term stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] For solid powder, store in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage.[2]
Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation can indicate incomplete dissolution or buffer incompatibility. First, ensure you are using a high-purity water source. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid dissolution. If precipitation occurs after dilution into your experimental buffer, it may be due to interactions with buffer components. Consider preparing a small test dilution to check for compatibility or using an alternative buffer like HEPES or TRIS.
Q5: How can I avoid receptor desensitization during prolonged exposure to this compound?
A5: Agonist-induced receptor internalization and down-regulation can lead to desensitization.[3] To mitigate this, consider using the lowest effective concentration of this compound and limiting the duration of exposure. Intermittent perfusion with agonist-free buffer may also help to allow for receptor recycling and resensitization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological response | 1. Compound Degradation: Improper storage of this compound solutions. 2. Low Receptor Expression: The cell line may not express the target muscarinic receptor subtype in sufficient numbers. 3. Perfusion System Malfunction: Issues with flow rate, dead volume, or air bubbles in the tubing.[4][5] 4. Incorrect pH of buffer: The pH of the experimental buffer may not be optimal for receptor function. | 1. Prepare fresh solutions or ensure proper storage at -20°C or -80°C.[2] 2. Verify receptor expression using methods like Western blotting or radioligand binding. 3. Calibrate your perfusion pump, minimize the dead volume in your system, and ensure all lines are free of air bubbles.[4][5] 4. Verify the final pH of your working solution is within the physiological range (typically 7.2-7.4). |
| Precipitate formation in the perfusion line | 1. Buffer Incompatibility: Interaction between this compound and components of the perfusion buffer, especially phosphate-based buffers at high concentrations. 2. Temperature Fluctuation: Changes in temperature within the perfusion system affecting solubility. | 1. Perform a compatibility test with a small volume before running the full experiment. Consider switching to a HEPES or TRIS-based buffer. 2. Ensure consistent temperature control of your perfusion setup. |
| Variable drug delivery and response latency | 1. High Dead Volume: The volume of the tubing between the drug reservoir and the cells can cause a lag in drug delivery and continued delivery after the infusion is stopped.[4][5] 2. Inconsistent Flow Rate: Fluctuations in the perfusion pump's flow rate. | 1. Use tubing with a smaller internal diameter to minimize dead volume.[4][5] 2. Regularly calibrate and maintain your perfusion pump to ensure a consistent and accurate flow rate. |
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| Deionized Water | ≥20 mg/mL | - | [6] |
| H₂O | 50 mg/mL | May require warming and sonication for complete dissolution. | [7] |
Table 2: Recommended Storage Conditions for this compound [2]
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, at 0-4°C | Short-term (days to weeks) |
| Solid Powder | Dry, dark, at -20°C | Long-term (months to years) |
| Stock Solutions | -20°C | Up to 1 month |
| Stock Solutions | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare a 100 mM solution, dissolve 20.971 mg of this compound per 1 mL of water.
-
Dissolution: Add the weighed this compound to a sterile tube and add the calculated volume of sterile water.
-
Mixing: Vortex the tube thoroughly. If the powder does not dissolve completely, use a sonicator or warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of Working Solution from Stock
Materials:
-
100 mM this compound Stock Solution
-
Desired experimental buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile tubes
Methodology:
-
Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.
-
Dilution: For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.
-
Mixing: Gently vortex the tube to ensure a homogenous solution.
Visualizations
Signaling Pathways
Caption: Gq-coupled muscarinic receptor signaling pathway.
Experimental Workflow
Caption: Workflow for a typical perfusion experiment.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Infusion Systems: Technologies, Performance, and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (±)-Muscarine chloride hydrate 98 (HPLC) CAS 2936-25-6 [sigmaaldrich.com]
- 7. ~95% (TLC), Muscarinic acethylcholine receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Muscarine Chloride and Acetylcholine: Potency and Efficacy at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and efficacy of two key muscarinic acetylcholine receptor (mAChR) agonists: the endogenous neurotransmitter, acetylcholine, and the archetypal muscarinic agonist, muscarine chloride. This analysis is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to Muscarinic Agonists
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are pivotal in mediating the parasympathetic effects of acetylcholine throughout the central and peripheral nervous systems.[1] There are five distinct subtypes, M1 through M5, which are broadly categorized into two major signaling pathways. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Both acetylcholine and muscarine activate these receptors, but their potency and efficacy can vary across the different subtypes.
Quantitative Comparison of Potency and Efficacy
| Receptor Subtype | Agonist | Potency (pEC50) | Assay Type | Cell Line |
| M1 | Acetylcholine | ~6.0 | Phosphoinositide Hydrolysis | Transfected Murine Fibroblast (B82) |
| This compound | Data not readily available | |||
| M2 | Acetylcholine | Data not readily available | cAMP Accumulation Inhibition | |
| This compound | Data not readily available | |||
| M3 | Acetylcholine | 5.9 ± 0.1 | Inositol Phosphates Accumulation | CHO-K1 |
| This compound | Data not readily available | |||
| M4 | Acetylcholine | ~6.5 | cAMP Accumulation Inhibition | CHO M4 |
| This compound | Data not readily available | |||
| M5 | Acetylcholine | Data not readily available | Inositol Phosphates Accumulation | |
| This compound | Data not readily available |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The lack of readily available, directly comparable data for this compound across all subtypes highlights a gap in the current literature.
Signaling Pathways
The activation of muscarinic receptors by agonists initiates distinct intracellular signaling cascades depending on the receptor subtype.
Gq/11-Coupled Receptor Signaling (M1, M3, M5)
The M1, M3, and M5 receptors, upon agonist binding, activate the Gq/11 family of G-proteins.[2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins.
References
A Comparative Guide to the Differential Effects of Muscarine Chloride and Pilocarpine on M3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of two key muscarinic agonists, Muscarine Chloride and Pilocarpine, with a specific focus on their differential actions at the M3 muscarinic acetylcholine receptor (M3R). Understanding the nuanced differences in their binding affinities, potencies, and downstream signaling pathways is critical for basic research and the development of targeted therapeutics.
Introduction: Two Prototypical Muscarinic Agonists
Muscarine and Pilocarpine are both well-known agonists of muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) that play vital roles in regulating a wide range of physiological functions. The M3 receptor subtype, in particular, is a key mediator of smooth muscle contraction, glandular secretion, and vasodilation. While both compounds activate M3Rs, emerging evidence reveals significant differences in their pharmacological profiles, moving beyond simple classifications of "full" or "partial" agonism. Pilocarpine, notably, exhibits complex behaviors including partial agonism and biased signaling, where it preferentially activates certain downstream pathways over others. This guide will delve into these differences, supported by experimental data.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data comparing the effects of this compound and Pilocarpine at the M3 receptor. It is important to note that direct head-to-head comparative studies are limited, and data is often presented in the context of other muscarinic agonists like carbachol.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Subtype | Cell Line/Tissue | Ki (nM) | Reference |
| Pilocarpine | Human M3 | Not Specified | ~30,000 | [1] |
| Muscarine | Not available | Not available | Data not available |
Table 2: Functional Potency (EC50) and Efficacy
| Ligand | Assay | Cell Line/Tissue | EC50 (µM) | Efficacy (Compared to Full Agonist) | Reference |
| Pilocarpine | Ca2+ Mobilization (overexpressed M3R) | CHO-K1 cells | ~3 (relative to CCh) | Full agonist | [1] |
| Ca2+ Mobilization (endogenous M3R) | HEK293T or MIN6 cells | No response | Antagonist | [2][3] | |
| Phosphoinositide (PI) Hydrolysis (overexpressed M3R) | CHO-K1 cells | No effect | Antagonist | [2] | |
| ERK1/2 Phosphorylation | MIN6 cells | ~10-fold > Oxo-M | ~32% of Oxo-M | [4] | |
| Muscarine | Ca2+ Mobilization | Not available | Data not available | Data not available | |
| Phosphoinositide (PI) Hydrolysis | Not available | Data not available | Data not available |
Differential Signaling Pathways
The M3 receptor primarily signals through two main pathways: the canonical Gq-mediated pathway and the β-arrestin-mediated pathway. Muscarine is generally considered a conventional agonist that activates the Gq pathway, while pilocarpine demonstrates significant bias towards the β-arrestin pathway, particularly at endogenous receptor expression levels.[2][3]
Canonical Gq-Mediated Signaling
Activation of the Gq protein by a conventional agonist leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses such as smooth muscle contraction and glandular secretion. While pilocarpine can activate this pathway in systems with overexpressed M3 receptors, it is notably weak or even acts as an antagonist at endogenous receptor levels.[2][3]
β-Arrestin-Mediated (Biased) Signaling
Pilocarpine demonstrates a preference for a G protein-independent pathway involving β-arrestin.[2][3] Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin can then act as a scaffold protein to activate other signaling molecules, such as extracellular signal-regulated kinases (ERK), leading to different cellular outcomes. This biased agonism of pilocarpine at the M3 receptor is a key differentiator from conventional muscarinic agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings discussed. Below are summaries of key experimental protocols used to characterize the effects of muscarinic agonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the Ki of this compound and Pilocarpine at the M3 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or Pilocarpine).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium.
-
Objective: To determine the potency (EC50) and efficacy of this compound and Pilocarpine in inducing calcium mobilization.
-
Methodology:
-
Cell Culture: Culture cells stably expressing the M3 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of the test agonist (this compound or Pilocarpine).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 and maximal response.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation, to measure Gq-coupled receptor activity.
-
Objective: To determine the potency (EC50) and efficacy of this compound and Pilocarpine in stimulating IP accumulation.
-
Methodology:
-
Cell Labeling: Label cells expressing the M3 receptor with [3H]-myo-inositol.
-
Agonist Stimulation: Stimulate the cells with varying concentrations of the test agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
IP Extraction: Lyse the cells and extract the inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the agonist concentration to determine the EC50 and maximal response.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, providing a readout for β-arrestin-biased signaling.
-
Objective: To determine the potency (EC50) and efficacy of this compound and Pilocarpine in inducing β-arrestin recruitment to the M3 receptor.
-
Methodology: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation.
-
Cell Line: Use a cell line engineered to co-express the M3 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Agonist Stimulation: Treat the cells with varying concentrations of the test agonist.
-
Recruitment and Complementation: Agonist-induced β-arrestin recruitment brings the two enzyme fragments into close proximity, forming an active enzyme.
-
Signal Detection: Add a substrate for the reconstituted enzyme and measure the resulting chemiluminescent signal.
-
Data Analysis: Plot the luminescent signal against the agonist concentration to determine the EC50 and maximal response for β-arrestin recruitment.
-
Conclusion
The pharmacological profiles of this compound and Pilocarpine at the M3 receptor are distinct and complex. While Muscarine is generally considered a conventional full agonist, Pilocarpine exhibits a more nuanced behavior characterized by partial agonism and biased signaling. Specifically, Pilocarpine's effects are highly dependent on the cellular context, such as receptor expression levels, and it shows a preference for the β-arrestin pathway over the canonical Gq-mediated pathway in certain systems. This biased agonism of Pilocarpine is a critical finding, offering potential avenues for the development of pathway-selective drugs with improved therapeutic profiles. Further direct comparative studies are warranted to fully elucidate the quantitative differences between this compound and Pilocarpine at the M3 receptor and to explore the therapeutic implications of their differential signaling.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of Muscarine Chloride and Oxotremorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two well-known muscarinic acetylcholine receptor agonists: Muscarine Chloride and Oxotremorine. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for experimental data interpretation.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The development of agonists with selectivity for specific mAChR subtypes is a key objective in drug discovery for a variety of therapeutic areas, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. Muscarine, the prototypical agonist for which these receptors are named, and Oxotremorine, a synthetic agonist, are both widely used pharmacological tools to study the function of mAChRs. Understanding their respective affinities and potencies at each receptor subtype is crucial for the accurate interpretation of experimental results.
Receptor Selectivity Profiles
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and Oxotremorine at the five human muscarinic receptor subtypes (M1-M5). It is important to note that the data are compiled from various studies employing different experimental systems (e.g., cell lines, assay formats), which can influence the absolute values. Therefore, this information should be used for comparative purposes with these caveats in mind.
Table 1: Binding Affinity (pKi) of this compound and Oxotremorine at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 4.74[1] | 6.5 - 7.0 (37-44 fold higher than M1/M3) | 6.0 - 6.5 | Not specified | Not specified |
| Oxotremorine | 7.25[1] | Not specified | Not specified | Not specified | Not specified |
| Oxotremorine-M | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Data for Oxotremorine is limited in a directly comparable format across all subtypes in the available search results. Oxotremorine and its N-methyl quaternary derivative (oxotremorine-M) are generally considered non-selective full agonists.[2]
Table 2: Functional Potency (pEC50) of this compound and Oxotremorine at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Not specified | Not specified | Not specified | 6.27 (as (+/-)-Muscarine)[3] | Not specified |
| Oxotremorine-M | Not specified | Not specified | 4.6 (in [3H]-inositol phosphates assay) | 6.85 (in Ca-current inhibition assay)[3], 7.05 (in calcium mobilization assay) | 4.6 (in [3H]-inositol phosphates assay) |
Note: Functional potency data is highly dependent on the assay used. The values presented here are from different experimental setups and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used to determine the receptor selectivity of muscarinic agonists.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound (e.g., this compound, Oxotremorine) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and resuspend them in an ice-cold membrane preparation buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate to remove nuclei and unbroken cells.
-
Pellet the membranes by ultracentrifugation, discard the supernatant, and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competition Binding Reaction:
-
In a 96-well plate, add assay buffer, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki (inhibitory constant) value, which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium concentration. For Gi-coupled receptors (M2, M4), a promiscuous G-protein like Gα15 can be co-expressed to link the receptor to the phospholipase C pathway and elicit a calcium response.
1. Cell Preparation:
-
Plate CHO-K1 or HEK293 cells stably expressing the muscarinic receptor subtype of interest in a 96-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
2. Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Incubate the plate at 37°C for approximately one hour to allow the dye to enter the cells and be cleaved to its active form.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test agonist (e.g., this compound, Oxotremorine).
-
Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Generate concentration-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be determined from the curve.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to muscarinic receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. This assay is particularly useful for studying Gi/o-coupled receptors (M2, M4).
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.
2. Binding Reaction:
-
In a 96-well plate, add assay buffer containing GDP, varying concentrations of the test agonist, and the prepared cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
4. Data Analysis:
-
Generate concentration-response curves by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax (maximal stimulation) values from the curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways activated by muscarinic receptors and a typical experimental workflow for a functional assay.
Caption: Muscarinic Receptor G-Protein Signaling Pathways.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
References
Validating Muscarinic Receptor-Mediated Effects of Muscarine Chloride with Atropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Muscarine Chloride, a potent muscarinic acetylcholine receptor (mAChR) agonist, and its validation using Atropine, a non-selective competitive antagonist. The supporting experimental data, detailed protocols, and signaling pathway visualizations are intended to assist researchers in designing and interpreting experiments aimed at characterizing muscarinic receptor function.
Introduction to this compound and Atropine
This compound is a quaternary ammonium salt that selectively activates muscarinic acetylcholine receptors, mimicking the effects of the neurotransmitter acetylcholine at these sites.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.[2] Atropine, a tertiary amine alkaloid, acts as a competitive antagonist at all five muscarinic receptor subtypes, reversibly blocking the binding of agonists like acetylcholine and muscarine.[3][4] The use of atropine in conjunction with this compound is a classic pharmacological approach to confirm that the observed physiological or cellular effects are indeed mediated by muscarinic receptors.
Comparative Analysis of this compound's Effects in the Presence and Absence of Atropine
The hallmark of atropine's interaction with muscarine at muscarinic receptors is competitive antagonism. This is experimentally observed as a rightward shift in the concentration-response curve of muscarine in the presence of atropine, without a change in the maximum response.[3][4] This indicates that higher concentrations of the agonist (muscarine) are required to elicit the same level of response in the presence of the antagonist (atropine), as both molecules are competing for the same binding site on the receptor.
Quantifying Antagonism: The Schild Analysis
A Schild analysis is a powerful tool to quantify the potency of a competitive antagonist like atropine. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. For a simple competitive antagonist, the slope of the Schild plot should be close to 1.0.
Table 1: Comparative Potency of Atropine against Muscarinic Agonists in Various Tissues
| Tissue | Agonist | Atropine pA2 Value | Schild Plot Slope | Reference |
| Guinea-pig olfactory cortex slice | Carbachol | 8.9 | Not specified | [5] |
| Human umbilical vein | Acetylcholine | 9.75 | 0.94 | [6] |
| Asthmatic and normal human bronchi | Methacholine | Not directly calculated, but dose-ratio shifts reported | -0.99 | [7] |
This table presents a summary of quantitative data from different studies, illustrating the competitive antagonism of atropine.
Experimental Protocols for Validating Muscarinic Receptor-Mediated Effects
Here, we provide detailed methodologies for key in vitro experiments used to validate the muscarinic receptor-mediated effects of this compound using atropine.
In Vitro Smooth Muscle Contraction Assay
This assay is a classic method to assess the physiological response of smooth muscle to muscarinic agonists and their blockade by antagonists.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize an appropriate animal model (e.g., guinea pig, rat) according to institutional guidelines.
-
Isolate a segment of smooth muscle tissue, such as the ileum or trachea.
-
Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing every 15 minutes.
-
-
Control Response:
-
Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile force using an isometric force transducer.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly to remove the agonist.
-
Incubate the tissue with a fixed concentration of atropine for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist Challenge:
-
In the continued presence of atropine, generate a second cumulative concentration-response curve for this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration for both curves (with and without atropine).
-
Observe the rightward shift of the dose-response curve in the presence of atropine.
-
Calculate the EC50 values for this compound in the absence and presence of atropine.
-
If multiple concentrations of atropine are used, a Schild plot can be constructed to determine the pA2 value.
-
Calcium Imaging Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
Experimental Protocol:
-
Cell Culture:
-
Culture cells expressing the muscarinic receptor subtype of interest (e.g., SH-SY5Y cells which endogenously express muscarinic receptors) in a suitable format, such as a 96-well plate.[1]
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope equipped for calcium imaging.
-
-
Agonist/Antagonist Addition:
-
For antagonist validation, pre-incubate the cells with atropine for a specified time.
-
Add this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Compare the peak fluorescence response to this compound in the presence and absence of atropine.
-
Generate concentration-response curves to determine the EC50 of this compound and the IC50 of atropine.
-
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation. It is particularly useful for studying Gi/o-coupled receptors (M2, M4).
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor of interest. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
-
Assay Incubation:
-
In a microplate, incubate the cell membranes with [35S]GTPγS, GDP, and the test compounds (this compound with or without atropine) in an appropriate assay buffer.
-
-
Termination and Filtration:
-
After incubation, rapidly terminate the reaction by filtration through a glass fiber filter plate to separate bound from unbound [35S]GTPγS.
-
-
Scintillation Counting:
-
Measure the amount of bound [35S]GTPγS on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Agonist stimulation (this compound) will increase [35S]GTPγS binding.
-
The presence of an antagonist (atropine) will inhibit the agonist-induced increase in [35S]GTPγS binding.
-
Determine the EC50 of this compound and the IC50 of atropine from the concentration-response curves.
-
Visualizing the Molecular Mechanisms
Understanding the underlying signaling pathways is crucial for interpreting experimental data. The following diagrams illustrate the key signaling cascades activated by muscarinic receptors and the point of inhibition by atropine.
Caption: Muscarinic receptor signaling and atropine's point of action.
This diagram illustrates that this compound activates muscarinic receptors, leading to two main signaling cascades depending on the receptor subtype. Atropine competitively blocks the receptor, preventing muscarine from initiating these downstream effects.
Caption: Experimental workflow for validating muscarinic effects.
This workflow outlines the logical steps for conducting an experiment to validate that the effects of this compound are mediated by muscarinic receptors, using atropine as a competitive antagonist.
Conclusion
The combined use of this compound and atropine remains a fundamental and powerful pharmacological approach to unequivocally demonstrate the involvement of muscarinic receptors in a given physiological or cellular response. The characteristic competitive antagonism, quantifiable through Schild analysis, provides robust evidence of a specific receptor-mediated effect. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively design, execute, and interpret studies involving the validation of muscarinic receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Experimental Findings with Muscarine Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Muscarine Chloride's performance against other common muscarinic agonists. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this guide aims to facilitate the assessment of reproducibility in experimental findings related to muscarinic receptor activation.
This compound, a quaternary ammonium salt, is a potent parasympathomimetic agent that selectively agonizes muscarinic acetylcholine receptors (mAChRs). Its stability against hydrolysis by cholinesterases makes it a valuable tool in research for probing the function of the parasympathetic nervous system and for characterizing the five subtypes of muscarinic receptors (M1-M5). The reproducibility of experimental findings using this compound is critical for the reliable interpretation of its effects and for its use in drug discovery and development.
Comparative Analysis of Muscarinic Agonist Potency
The potency of this compound is often compared to the endogenous ligand, Acetylcholine (ACh), and other synthetic agonists like Carbachol. While all three stimulate muscarinic receptors, their potency can vary depending on the receptor subtype and the experimental system.
In numerous studies, Muscarine has been shown to be a more potent agonist than Acetylcholine at various smooth muscle preparations, including the gut, uterus, and bladder. This is partly attributed to Muscarine's resistance to degradation by acetylcholinesterase, which rapidly hydrolyzes Acetylcholine. Carbachol also exhibits resistance to cholinesterases and is a potent muscarinic agonist, but it also has activity at nicotinic acetylcholine receptors, unlike the more selective Muscarine.
The following table summarizes the reported potency (EC50/Ki) values for this compound and other key muscarinic agonists across the five receptor subtypes. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
| Agonist | Receptor Subtype | Assay Type | Cell Line | Potency (EC50/Ki) | Reference |
| This compound | M1 | - | - | - | - |
| M2 | - | - | - | - | |
| M3 | - | - | - | - | |
| M4 | - | - | - | - | |
| M5 | - | - | - | - | |
| Acetylcholine | M1 | Calcium Mobilization | CHO-M1 | 56 nM (EC50) | |
| M4 | Engineered Calcium Mobilization | hM4/Gqi5-CHO | EC20 used for potentiation assays | ||
| Carbachol | M1 | Phosphoinositide Hydrolysis | Transfected Murine Fibroblast (B82) | ~1 µM (pEC50 ~6.0) | |
| M3 | Inositol Phosphates Accumulation | CHO-K1 | 1.26 µM (pEC50 5.9 ± 0.1) | ||
| M4 | cAMP Accumulation Inhibition | CHO M4 | ~0.32 µM (pEC50 ~6.5) | ||
| M5 | Inositol Phosphates Accumulation | - | - | ||
| Bethanechol | M2/M3 | Cationic Current Activation | Guinea-pig small intestine | Higher EC50 than carbachol |
Data for this compound potency across all subtypes was not available in a single comprehensive source in the initial search. Further targeted searches would be required to populate this section completely.
Key Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades. The five subtypes are broadly classified into two families based on their G protein coupling.
The M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family . Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
The M2 and M4 receptors couple to G proteins of the Gi/o family . Activation of this pathway primarily leads to the inhibition of adenylyl cyclase , resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Gi/o Signaling Pathway for M2 and M4 Receptors.
Experimental Protocols for Assessing Muscarinic Receptor Activity
The reproducibility of experimental findings is fundamentally linked to the detailed and consistent application of experimental protocols. Below are methodologies for key experiments used to characterize the activity of this compound and other muscarinic agonists.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the binding affinity of this compound and other unlabeled ligands to muscarinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assays
Calcium mobilization assays are functional assays used to determine the potency (EC50) of agonists that activate Gq/11-coupled receptors (M1, M3, M5).
Objective: To measure the increase in intracellular calcium concentration in response to muscarinic agonist stimulation.
Methodology:
-
Cell Culture: Culture cells expressing the muscarinic receptor subtype of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Compound Addition: Add varying concentrations of the muscarinic agonist (e.g., this compound) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Workflow for a Calcium Mobilization Assay.
Electrophysiological Recordings
Electrophysiology techniques, such as whole-cell patch-clamp, are used to measure changes in the electrical properties of cells in response to muscarinic receptor activation.
Objective: To record changes in membrane potential or ion channel currents induced by muscarinic agonists.
Methodology:
-
Cell/Slice Preparation: Prepare isolated cells or acute brain slices containing neurons that express muscarinic receptors.
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp recording configuration on a target cell.
-
Baseline Recording: Record the baseline electrical activity of the cell.
-
Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist (e.g., this compound).
-
Data Acquisition: Record the changes in membrane potential (current-clamp) or ionic currents (voltage-clamp).
-
Data Analysis: Analyze the changes in firing rate, membrane potential, or current amplitude and kinetics.
Conclusion
comparative analysis of Muscarine Chloride and carbachol in functional assays
A detailed guide for researchers on the differential effects of two key muscarinic acetylcholine receptor agonists in functional assays.
In the study of cholinergic signaling, both muscarine chloride and carbachol are indispensable tools for probing the function of muscarinic acetylcholine receptors (mAChRs). While both mimic the action of the endogenous neurotransmitter acetylcholine, their distinct pharmacological profiles offer unique advantages in experimental settings. This guide provides a comprehensive comparative analysis of this compound and carbachol, focusing on their performance in functional assays, supported by experimental data and detailed protocols.
Overview of this compound and Carbachol
This compound is a selective agonist for mAChRs, the very receptor class named after it. It is a naturally occurring alkaloid found in certain mushroom species. In contrast, carbachol is a synthetic choline ester that acts as a full agonist at both muscarinic and nicotinic acetylcholine receptors (nAChRs). This broader activity profile of carbachol is a critical point of differentiation from the more selective muscarine.
The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to inositol phosphate production and intracellular calcium mobilization. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels. Understanding the differential potency and efficacy of this compound and carbachol at these receptor subtypes is crucial for designing and interpreting functional assays.
Quantitative Comparison of Agonist Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and carbachol at the five human muscarinic receptor subtypes. These values are compiled from various studies and are intended for comparative purposes. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) of this compound and Carbachol for Human Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (Ki, nM) | Carbachol (Ki, nM) |
| M1 | Data not readily available | 1,600 |
| M2 | Data not readily available | 164 (high affinity state), 18,200 (low affinity state) |
| M3 | Data not readily available | 4,200 |
| M4 | Data not readily available | 1,100 |
| M5 | Data not readily available | 5,500 |
Table 2: Functional Potency (EC50/pEC50) and Efficacy of this compound and Carbachol
| Receptor Subtype | Assay Type | This compound | Carbachol |
| M1 | Phosphoinositide Hydrolysis | - | pEC50: ~6.0 |
| M2 | cAMP Inhibition | - | IC50: 15 nM |
| M3 | Inositol Phosphates Accumulation | - | pEC50: 5.9 ± 0.1 |
| M4 | Ca-current Inhibition | EC50: 540 nM (partial agonist) | EC50: 2,000 nM (full agonist) |
| M5 | Inositol Phosphates Accumulation | - | pEC50: 4.8 ± 0.1 |
Note: Efficacy for carbachol is generally considered to be that of a full agonist in most systems, while muscarine has been reported to act as a partial agonist in some contexts, such as at the M4 receptor.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by these agonists triggers distinct downstream signaling cascades.
A typical experimental workflow for comparing these two agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparison of muscarinic agonists. Below are outlined protocols for key functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound and carbachol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (this compound and carbachol).
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki values are calculated from the IC50 values (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors)
This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors, leading to the production of inositol phosphates.
Materials:
-
Whole cells expressing the M1, M3, or M5 receptor.
-
[3H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
LiCl solution.
-
This compound and carbachol.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation fluid.
Procedure:
-
Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound or carbachol to the cells and incubate.
-
Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
Separate the [3H]-inositol phosphates from free [3H]-inositol using anion exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting. The amount of inositol phosphate accumulation is a measure of receptor activation.
cAMP Accumulation Assay (for Gi-coupled receptors)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Whole cells expressing the M2 or M4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and carbachol.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Lysis buffer.
Procedure:
-
Seed the cells in a microplate.
-
Pre-treat the cells with varying concentrations of this compound or carbachol.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay format provided by the chosen kit. A decrease in the cAMP level in the presence of the agonist indicates Gi-coupled receptor activation.
-
Generate concentration-response curves to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
The comparative analysis of this compound and carbachol reveals significant differences in their pharmacological profiles. Carbachol generally acts as a potent, full agonist at muscarinic receptors, eliciting a maximal physiological response. In contrast, muscarine can behave as a partial agonist at certain receptor subtypes, with potentially lower efficacy in some functional assays. Furthermore, the selectivity of muscarine for muscarinic receptors, as opposed to carbachol's dual action on both muscarinic and nicotinic receptors, is a critical consideration for experimental design. For researchers, the choice between these two agonists will depend on the specific experimental goals, the receptor subtype being investigated, and the desired functional readout. This guide provides the foundational data and methodologies to make an informed decision and to design robust and informative functional assays.
Unlocking Cognitive Enhancement: A Comparative Analysis of Muscarine Chloride and a new generation of Muscarinic Agonists
For researchers and drug development professionals, the cholinergic system, particularly muscarinic acetylcholine receptors, represents a pivotal target for enhancing cognitive function. This guide provides a cross-study validation of Muscarine Chloride's effects on cognitive models, juxtaposed with the performance of newer, more selective muscarinic agonists. Through a detailed examination of experimental data, methodologies, and underlying signaling pathways, this document aims to offer a clear and objective comparison to inform future research and development in cognitive therapeutics.
The quest for effective cognitive enhancers has led to a renewed focus on muscarinic acetylcholine receptors, which are integral to learning and memory.[1] this compound, a non-selective agonist, has been a foundational tool in understanding these mechanisms. However, its clinical utility is hampered by a significant side-effect profile stemming from its broad activity across all five muscarinic receptor subtypes (M1-M5).[2][3] This has spurred the development of more selective agonists, primarily targeting the M1 and M4 receptors, which are highly expressed in brain regions critical for cognition, while avoiding the M2 and M3 receptors that are predominantly associated with peripheral side effects.[1][4]
This guide synthesizes data from multiple preclinical and clinical studies to provide a comparative overview of this compound and alternative agonists such as Xanomeline, Oxotremorine-M, and Bethanechol.
Comparative Efficacy in Cognitive Models
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of different muscarinic agonists on performance in validated cognitive tasks.
| Compound | Cognitive Task | Animal Model | Dosage Range | Key Findings on Cognitive Performance | Citation(s) |
| This compound | Not explicitly detailed in comparative cognitive studies found | - | - | Primarily used as a research tool to probe general muscarinic system function. | - |
| Xanomeline | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Human (Alzheimer's Disease) | 25, 50, 75 mg t.i.d. | Significant improvement in ADAS-Cog scores at 75 mg t.i.d.[5] | [5] |
| Brief Psychiatric Rating Scale, Positive and Negative Syndrome Scale (PANSS) | Human (Schizophrenia) | Up to 225 mg/day | Improved total scores on BPRS and PANSS, with improvements in short-term memory and verbal learning.[6] | [6] | |
| Spatial Memory Task | Tg2576 mice (Alzheimer's model) | Not specified | Did not improve spatial memory task performance in this model.[7] | [7] | |
| Oxotremorine-M | Passive-Avoidance Response | Mice | 0.025, 0.050, 0.100 mg/kg, IP | Significantly facilitated retention of the passive-avoidance response.[8] | [8] |
| Turning Behavior (in 6-OHDA-lesioned rats) | Rats | 0.1 ng/µl (low dose), 100 ng/µl (high dose) | Low doses enhanced, while high doses attenuated caffeine-induced contralateral turning.[9] | [9] | |
| Bethanechol | Simple Reaction Time | Human (Senile Dementia of the Alzheimer Type) | Subcutaneous injection (dosage not specified) | Significant shortening of reaction time 15 minutes post-injection.[10] | [10] |
| Mini-Mental State Examination (MMSE), Trails A | Human (Alzheimer's Disease) | Intracerebroventricular infusion | Statistical improvement in MMSE scores, but slower performance on Trails A testing. |
Side Effect Profiles
A critical factor in the therapeutic potential of muscarinic agonists is their side-effect profile. The table below compares the observed adverse effects of the discussed compounds.
| Compound | Receptor Selectivity | Commonly Observed Side Effects | Citation(s) |
| This compound | Non-selective (M1-M5) | Diarrhea, urination, miosis, bronchospasm, bradycardia, lacrimation, sweating, salivation.[3][11] | [3][11] |
| Xanomeline | M1/M4 preferring | Nausea, vomiting, diarrhea, salivary hypersecretion, excessive sweating.[6] | [6] |
| Oxotremorine-M | Non-selective | Induces Parkinson's-like central effects including tremor and ataxia. Peripheral muscarinic effects are also expected. | |
| Bethanechol | Non-selective | Diarrhea, urination, miosis, bronchospasm, bradycardia, lacrimation, sweating, salivation.[3][11] | [3][11] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects. This phase allows the animal to acclimate to the new environment.
-
Familiarization/Training: The animal is placed back into the arena, which now contains two identical objects. The time the animal spends exploring each object is recorded.
-
Test: After a specific inter-trial interval (ranging from minutes to hours), the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured. A preference for exploring the novel object is indicative of intact recognition memory.
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task used to study spatial learning and memory in rodents. The standard protocol involves:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Training: The animal is placed in the pool from different starting locations and must learn to find the hidden platform. The time it takes to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the training phase, the platform is removed from the pool, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by muscarinic agonists and a generalized workflow for a preclinical cognitive study.
Caption: M1/M4 receptor signaling pathway associated with cognitive enhancement.
Caption: M2/M3 receptor signaling pathway linked to peripheral side effects.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. Muscarinic agonists for senile dementia: past experience and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
- 4. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer's Association International Conference [alz.confex.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Bethanechol decreases reaction time in senile dementia of the Alzheimer type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the In Vivo Behavioral Effects of Muscarine Chloride and Other Cholinomimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo behavioral effects of Muscarine Chloride with other prominent cholinomimetics: Pilocarpine, Oxotremorine, and Arecoline. The information presented is curated from experimental data to assist researchers in selecting the appropriate agonist for their preclinical studies.
Overview of Cholinomimetics
Cholinomimetics are a class of drugs that mimic the effects of the neurotransmitter acetylcholine. They can be broadly categorized as direct-acting agonists, which bind to and activate cholinergic receptors (muscarinic and nicotinic), and indirect-acting agents (cholinesterase inhibitors), which increase the synaptic concentration of acetylcholine. This guide focuses on direct-acting muscarinic agonists, which are pivotal tools in neuroscience research for investigating the roles of the cholinergic system in various physiological and pathological processes.
Data Presentation: Comparative Behavioral Effects
The following tables summarize the quantitative in vivo behavioral effects of this compound, Pilocarpine, Oxotremorine, and Arecoline. It is important to note that the effects can vary significantly based on the animal model, dose, and route of administration.
Table 1: Effects on Motor Activity and Core Body Temperature
| Cholinomimetic | Animal Model | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Tremors | Effect on Body Temperature | Citations |
| This compound | Cat | - (Intraventricular) | Can induce aggressive behavior | - | - | [1] |
| Pilocarpine | Rat | 0.5 - 4.0 | Dose-dependent effects | Induces tremulous jaw movements | Induces hypothermia | [2] |
| Oxotremorine | Mouse/Rat | 0.05 - 0.2 | General suppression of motor activity | Potent inducer of tremors | Induces significant hypothermia | [3][4][5][6] |
| Arecoline | Mouse/Zebrafish | 0.25 - 20.0 | Dose-dependent; can suppress or increase activity | Can induce tremors | - | [3][7] |
Table 2: Effects on Cognitive Function
| Cholinomimetic | Animal Model | Behavioral Assay | Dose Range (mg/kg) | Effect on Learning and Memory | Citations |
| This compound | - | - | - | Limited in vivo data due to poor BBB penetration | [8][9] |
| Pilocarpine | Rat | Morris Water Maze | 300 (i.p.) | Can prevent age-related spatial learning impairments | [10] |
| Oxotremorine | Rat | Radial Arm Maze | 0.1 - 0.2 (i.p.) | Ameliorates stress-induced cognitive deficits | [11] |
| Arecoline | - | - | - | Has shown improvement in learning ability in some studies | [2] |
Table 3: Effects on Anxiety and Depression-like Behaviors
| Cholinomimetic | Animal Model | Behavioral Assay | Dose Range (mg/kg, i.p.) | Effect on Anxiety/Depression | Citations |
| This compound | - | - | - | - | - |
| Pilocarpine | Rat/Mouse | Open Field Test, Light/Dark Box | 45 (chronic) | Increases anxiety-like behavior | [12][13][14] |
| Oxotremorine | Rat | Forced Swim Test, Sucrose Consumption | - | Ameliorates depression-like behavior in stressed rats | [15] |
| Arecoline | Mouse | Open Field Test | - | Can alter exploratory behavior, suggesting effects on anxiety | [16] |
Table 4: Autonomic and Other Behavioral Effects
| Cholinomimetic | Animal Model | Effect | Dose Threshold (mg/kg, s.c.) | Citations |
| This compound | Various | Induces salivation, lacrimation, bronchospasm | - | [17] |
| Pilocarpine | Rat | Induces salivation | - | [18] |
| Oxotremorine | Mouse/Rat | Induces potent salivation and lacrimation | >0.075 (mice), >0.2 (rats) | [3][4] |
| Arecoline | Rat | Facilitates male sexual behavior (Oxotremorine more effective) | - | [19] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Open Field Test
The open field test is utilized to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 x 38 cm for mice) made of a non-porous material. The floor can be divided into a grid of equal squares.[20]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.[20]
-
Gently place the animal in the center of the open field arena.[21]
-
Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).[20][21]
-
A video camera mounted above the arena records the session for later analysis.[20]
-
-
Parameters Measured:
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal dimensions.[7][23]
-
Procedure:
-
Parameters Measured:
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[16][25]
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting positions and must learn to find the hidden platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.[16]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Parameters Measured:
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation by agonists initiates intracellular signaling cascades that mediate the observed behavioral effects.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow for In Vivo Behavioral Testing
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with cholinomimetics.
Caption: A standard workflow for in vivo behavioral pharmacology studies.
Logical Relationship in Cholinomimetic Comparison
This diagram outlines the logical framework for comparing the in vivo effects of different cholinomimetics.
Caption: Logical framework for comparing cholinomimetic behavioral effects.
Conclusion
The choice of a cholinomimetic for in vivo behavioral research depends critically on the specific scientific question being addressed.
-
This compound , due to its limited ability to cross the blood-brain barrier, is more suitable for studying peripheral cholinergic effects.[8][9]
-
Pilocarpine exhibits a broad range of central and peripheral effects and has been extensively used to model temporal lobe epilepsy and study its impact on behavior.[10][12][13]
-
Oxotremorine is a potent, centrally acting muscarinic agonist that is particularly effective at inducing tremors and has been instrumental in studying motor control and cognitive function.[3][4][11]
-
Arecoline demonstrates more complex, dose-dependent effects on motor activity and has been investigated for its cognitive-enhancing and anxiolytic-like properties.[2][3][16]
Researchers should carefully consider the receptor selectivity, pharmacokinetic profile, and desired behavioral endpoint when selecting a cholinomimetic for their studies. The data and protocols presented in this guide are intended to facilitate this decision-making process and promote the design of robust and reproducible in vivo experiments.
References
- 1. Effects of Morris water maze testing on the neuroendocrine stress response and intrahypothalamic release of vasopressin and oxytocin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive comorbidities in the rat pilocarpine model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippocampal muscarinic receptor function in spatial learning-impaired aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Pilocarpine prevents age-related spatial learning impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The involvement of cholinergic and noradrenergic systems in behavioral recovery following oxotremorine treatment to chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sub-Convulsing Dose Administration of Pilocarpine Reduces Glycemia, Increases Anxiety-Like Behavior and Decelerates Cortical Spreading Depression in Rats Suckled on Various Litter Sizes [frontiersin.org]
- 13. Sub-Convulsing Dose Administration of Pilocarpine Reduces Glycemia, Increases Anxiety-Like Behavior and Decelerates Cortical Spreading Depression in Rats Suckled on Various Litter Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual mechanisms of rapid expression of anxiety-related behavior in pilocarpine-treated epileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxotremorine treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unveiling the Mystery of the Stimulatory Effects of Arecoline: Its Relevance to the Regulation of Neurotransmitters and the Microecosystem in Multi-Ecological Intestinal Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological actions of pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Central muscarinic receptors and male rat sexual behavior: facilitation by oxotremorine but not arecoline or pilocarpine in methscopolamine pretreated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Modulation of neural activity and gene expression by arecoline [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (PDF) Sub-Convulsing Dose Administration of Pilocarpine [research.amanote.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
evaluating the differences in signal transduction pathways activated by Muscarine Chloride and other agonists
For Researchers, Scientists, and Drug Development Professionals
Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), are integral to a wide array of physiological functions and represent critical targets for therapeutic intervention. While numerous agonists target these receptors, their downstream signaling effects can vary significantly, a phenomenon with profound implications for drug efficacy and side-effect profiles. This guide provides a comprehensive comparison of the signal transduction pathways activated by Muscarine Chloride and other key muscarinic agonists, supported by experimental data and detailed protocols.
Agonist-Specific Activation of Muscarinic Receptor Signaling
Muscarinic receptors consist of five subtypes (M1-M5) that couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol phosphates (IPs) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC).[1][2] Conversely, M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]
However, the signaling landscape is more complex than this canonical view suggests. Evidence indicates that some muscarinic receptors can also couple to Gs proteins, leading to cAMP accumulation. Furthermore, the concept of "biased agonism" has emerged, where an agonist can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-mediated pathways).[3][4] This differential activation by various agonists, including this compound, carbachol, pilocarpine, and others, can lead to distinct physiological outcomes.
Comparative Analysis of Agonist-Induced Signaling
The following tables summarize quantitative data from various studies, comparing the potency (EC50) and efficacy (Emax) of this compound and other agonists in activating key signaling pathways. It is important to note that these values can vary depending on the specific receptor subtype, cell system, and experimental conditions.
Table 1: Agonist Potency and Efficacy in Gq/11-Mediated Inositol Phosphate (IP) Accumulation
| Agonist | Receptor Subtype | Cell Line | EC50 | Emax (% of Carbachol) | Reference |
| Carbachol | M1 | B82 | - | 100% (Full Agonist) | [5] |
| M3 | Rat Thalamus Slices | 44 ± 6 µM | 199 ± 6% of basal | [6] | |
| Pilocarpine | M1/M3 | Hippocampus | 18 µM | 35% | [7] |
| Oxotremorine | M1 | B82 | - | Intermediate Efficacy | [5] |
| M1/M3 | SH-SY5Y | Similar to binding affinity | 21% of Carbachol (Ca2+ mobilization) | [8] | |
| Arecoline | M1 | B82 | - | Low Efficacy | [5] |
| M1/M3 | SH-SY5Y | Similar to binding affinity | 45% of Carbachol (Ca2+ mobilization) | [8] | |
| McN-A-343 | M1 | B82 | - | Low Efficacy | [5] |
Table 2: Agonist Potency and Efficacy in Gi/o-Mediated Signaling
| Agonist | Receptor Subtype | Assay | Cell Line | EC50 | Emax (% of Carbachol) | Reference |
| Carbachol | M2 | cAMP Inhibition | CHO-hM2 | - | 100% (Full Agonist) | [9] |
| Pilocarpine | M2 | low-Km GTPase | Cortex | 4.5 µM | 50% | [7] |
| M2 | cAMP Inhibition | CHO-hM2 | - | 70.6 ± 2.5% | [9] | |
| Oxotremorine-M | M2 | cAMP Inhibition | CHO-hM2 | Most Potent | Full Agonist | [9] |
| Bethanechol | M2 | cAMP Inhibition | CHO-hM2 | - | Full Agonist | [9] |
| Arecoline | M2 | cAMP Inhibition | CHO-hM2 | - | Full Agonist | [9] |
| McN-A-343 | M2 | cAMP Inhibition | CHO-hM2 | Least Potent | 36.7 ± 2.7% | [9] |
Table 3: Agonist Bias in G Protein vs. β-Arrestin Recruitment
| Agonist | Receptor Subtype | Preferred Pathway | Cell Line | EC50 (Gαq) | EC50 (β-arrestin2) | Reference |
| McN-A-343 | M1 | Gαq | HEK-293T | 11 nM | 980 nM | [3] |
| Pilocarpine | M1 | β-arrestin2 | HEK-293T | 250 µM | 296 µM | [3] |
| Muscarine | M1 | β-arrestin2 | HEK293 | - | - | [4] |
| Pirenzepine | M1 | β-arrestin2 | HEK293 | No activation | - | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signal transduction pathways activated by muscarinic agonists.
Caption: Gq/11-mediated signaling pathway activated by muscarinic agonists.
Caption: Gi/o-mediated signaling pathway activated by muscarinic agonists.
Caption: Biased agonism at muscarinic receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a hallmark of Gq/11-coupled receptor activation.
-
Cell Culture and Plating:
-
Culture cells expressing the muscarinic receptor of interest (e.g., HEK293, CHO cells) in appropriate media.
-
Seed cells into 96-well or 384-well white microplates and grow to confluency.
-
-
Cell Labeling:
-
Label cells with myo-[3H]inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of the muscarinic agonist (e.g., this compound, carbachol) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification:
-
Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curve and determine the EC50 and Emax values for each agonist.
-
cAMP Measurement Assay
This assay quantifies changes in intracellular cyclic AMP levels, typically to assess the activation of Gi/o- or Gs-coupled receptors.
-
Cell Culture and Plating:
-
Culture cells expressing the relevant muscarinic receptor in appropriate media.
-
Seed cells into 96-well or 384-well plates.
-
-
Assay Procedure (for Gi/o-coupled receptors):
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.
-
Add different concentrations of the muscarinic agonist and incubate for a specific time.
-
Lyse the cells to release intracellular cAMP.
-
-
Detection:
-
Measure cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP production and calculate the IC50 (for inhibition) or EC50 (for stimulation in Gs-coupled systems).
-
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin to the activated GPCR at the cell membrane, a key event in receptor desensitization and β-arrestin-mediated signaling.
-
Assay Principle:
-
This assay often utilizes a reporter system, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., Tango assay).
-
The receptor is tagged with one part of the reporter (e.g., a luciferase or a transcription factor), and β-arrestin is tagged with the other part.
-
-
Cell Transfection and Plating:
-
Co-transfect cells with plasmids encoding the tagged receptor and tagged β-arrestin.
-
Plate the transfected cells in a suitable microplate.
-
-
Agonist Treatment:
-
Add varying concentrations of the muscarinic agonist to the cells and incubate.
-
-
Signal Detection:
-
Measure the reporter signal (e.g., luminescence, fluorescence, or reporter gene expression) according to the specific assay format. An increase in signal indicates the recruitment of β-arrestin to the receptor.
-
-
Data Analysis:
-
Plot the agonist concentration against the signal to generate a dose-response curve and calculate the EC50 and Emax for β-arrestin recruitment.
-
Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.
Conclusion
The choice of a muscarinic agonist for research or therapeutic development must consider its unique signaling profile. As demonstrated, agonists can exhibit significant differences in their potency, efficacy, and preference for specific downstream signaling pathways. This compound, while the namesake agonist, is often found to be a partial agonist in certain systems, whereas agents like carbachol are typically full agonists. The growing understanding of biased agonism, exemplified by the differential effects of agonists like McN-A-343 and pilocarpine on G protein versus β-arrestin pathways, opens new avenues for designing drugs with improved therapeutic windows. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to dissect the nuanced pharmacology of muscarinic receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of muscarinic acetylcholine receptor M3 interaction with Gq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Muscarine Chloride: A Guide for Laboratory Professionals
For immediate reference, Muscarine Chloride must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1] Direct chemical neutralization is not a recommended procedure without specific, validated protocols. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.
Operational Plan for this compound Waste Management
The primary procedure for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed disposal service. This ensures the safety of laboratory personnel and compliance with environmental regulations.
Step-1: Segregation and Collection of Waste
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste.
-
Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may retain residual chemical.[1] They should be punctured to prevent reuse and disposed of in the solid hazardous waste stream.[1]
Step-2: Labeling and Storage of Hazardous Waste
Proper labeling is critical for safe handling and disposal.
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store the waste containers in a designated satellite accumulation area that is at or near the point of generation.[3]
-
Ensure containers are kept closed except when adding waste.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Step-3: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4][5] Do not attempt to dispose of this compound down the drain or in regular trash.[1][3]
Safety and Handling Summary for this compound Disposal
The following table summarizes key safety and handling information pertinent to the disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and a dust respirator when handling solid this compound. For spills or large quantities, a full-body protective suit with breathing apparatus may be necessary. | [1][4] |
| Spill Management | In case of a spill, evacuate the area and alert the appropriate safety personnel. Contain the spill with sand, earth, or vermiculite. Collect the absorbed material into a labeled container for hazardous waste disposal. Decontaminate the area with alcohol. Do not allow the spill to enter drains or waterways. | [1][4] |
| Container Management | Use original containers where possible. If not, use compatible, leak-proof containers. All containers, including those that are empty, must be treated as hazardous waste. Ensure containers are securely sealed. | [1][2] |
| Regulatory Compliance | All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance. | [1][4][5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. Muscarine stimulates the hydrolysis of inositol-containing phospholipids in the superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. On the mechanism of muscarinic hydrolysis of choline phospholipids in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Personal protective equipment for handling Muscarine Chloride
Essential Safety and Handling of Muscarine Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent parasympathomimetic compound. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity. This compound is classified as a hazardous substance and is fatal if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, a comprehensive suite of personal protective equipment is mandatory to prevent any personal contact with the substance.[2][3]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P3 particulate respirator.[4][5] | To prevent inhalation of the toxic powder.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | To protect eyes from dust and potential splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, double-gloved).[2][3] | To prevent skin contact and absorption, which can be fatal.[1] |
| Body Protection | A lab coat, protective clothing, and potentially a chemical-resistant apron.[2][3] | To protect skin from accidental contact. |
| Foot Protection | Closed-toe shoes and protective shoe covers.[2] | To prevent contamination of personal footwear. |
Safe Handling and Storage Protocols
Handling:
-
Ventilation: All handling of this compound, particularly the powder, must be conducted in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[2][3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation. The vacuum cleaner must be fitted with a HEPA filter.[2] Dampening the powder with water may be used to prevent dusting before sweeping.[2] Place the collected material in a suitable, labeled container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[2] Prevent the spillage from entering drains or water courses.[2] Contain the spill with inert materials like sand or vermiculite and collect it into labeled containers for disposal.[2]
-
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials and foodstuff containers.[2]
-
Protect containers from physical damage and regularly inspect for leaks.[2]
-
Recommended storage temperatures for the powder are -20°C for long-term storage (years) and 4°C for short-term storage (weeks to months).[6][7]
Disposal Plan
This compound and its container are considered hazardous waste and must be disposed of accordingly.[2]
-
Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, must be collected in labeled, sealed containers.
-
Regulatory Compliance: Disposal must be handled in strict accordance with all local, state, and federal regulations.[2]
-
Consultation: It is recommended to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company for specific guidance on the disposal of this hazardous material. Do not attempt to dispose of this chemical down the drain.[2]
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical attention.[1]
Antidote: The specific antidote for muscarine poisoning is atropine, which acts as a competitive antagonist at muscarinic receptors.[3][6]
Visual Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. ~95% (TLC), Muscarinic acethylcholine receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. ~95% (TLC), Muscarinic acethylcholine receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
